PC-046
Description
Propriétés
Formule moléculaire |
C22H18N2O3 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)pyridin-4-yl]-1,3-oxazole |
InChI |
InChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9-17)21-14-24-22(27-21)19-10-11-23-13-20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3 |
Clé InChI |
CTNUOHRUVZXVHX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly. |
Solubilité |
Soluble in DMSO |
Stockage |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
Synonymes |
FTI2153; FTI 2153; FTI2153 |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: PC-046, a Novel Microtubule Destabilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
PC-046 is a potent, orally bioavailable, synthetic small molecule that functions as a microtubule destabilizing agent. It exerts its anti-tumor effects by inhibiting tubulin polymerization, leading to cell cycle arrest in the metaphase and subsequent apoptosis. Preclinical studies have demonstrated its efficacy in various hematologic and solid tumor models. This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data associated with this compound.
Chemical Structure and Properties
This compound is a diaryl oxazole-based compound with the chemical formula C₂₂H₁₈N₂O₃.[1] Its structure is characterized by a central oxazole ring substituted with methoxyphenyl and pyridinylphenyl groups.
| Property | Value | Reference |
| IUPAC Name | 5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole | [1] |
| SMILES Code | COC1=CC=C(C=C1)C2=COC(=N2)C3=C(C=CN=C3)C4=CC=CC(=C4)OC | [1] |
| CAS Number | 1202401-59-9 | [1] |
| Molecular Formula | C₂₂H₁₈N₂O₃ | [1] |
| Molecular Weight | 358.39 g/mol | [1] |
| Elemental Analysis | C, 73.73; H, 5.06; N, 7.82; O, 13.39 | [1] |
Mechanism of Action: Microtubule Destabilization
This compound exerts its cytotoxic effects by disrupting the dynamic equilibrium of microtubule assembly and disassembly. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.
2.1. Inhibition of Tubulin Polymerization
This compound functions as a microtubule destabilizing agent by binding to tubulin, the protein subunit of microtubules.[1] Specifically, it is believed to interact with the colchicine-binding site on β-tubulin.[2][3] This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[1]
2.2. Cell Cycle Arrest at G2/M Phase
The disruption of microtubule dynamics, particularly the mitotic spindle, activates the spindle assembly checkpoint. This results in the arrest of cancer cells in the G2/M phase of the cell cycle, specifically in metaphase, preventing cell division and proliferation.[1][3]
2.3. Signaling Pathways
The disruption of microtubule integrity by colchicine-binding site inhibitors like this compound can trigger a cascade of downstream signaling events, ultimately leading to apoptosis. Key pathways implicated include the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Furthermore, the G2/M arrest is often associated with increased expression of the cyclin-dependent kinase inhibitor p21.
Figure 1: Proposed signaling pathway for this compound.
Preclinical Efficacy
3.1. In Vitro Growth Inhibitory Activity
This compound has demonstrated potent growth inhibitory activity against a variety of tumor cell lines in vitro.[1] A COMPARE algorithm analysis of the NCI-60 cell line panel showed that the activity profile of this compound closely correlates with other known tubulin destabilizing agents, such as vincristine and vinblastine (correlation coefficients ≈0.7).[1]
3.2. In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been evaluated in severe combined immunodeficient (SCID) mice bearing human tumor xenografts. Efficacy was observed in models of:
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable properties for a potential therapeutic agent. Notably, it exhibits good oral bioavailability of 71% and distributes to both plasma and bone marrow.[1] Importantly, no myelosuppression was observed in non-tumor bearing SCID mice at doses just below the acute lethal dose, suggesting a favorable safety profile compared to some other microtubule-targeting agents.[1]
Experimental Protocols
5.1. In Vitro Tubulin Polymerization Assay
-
Principle: The effect of this compound on tubulin polymerization can be assessed using a cell-free in vitro assay. Tubulin polymerization is monitored by an increase in light scattering or fluorescence.
-
General Protocol:
-
Purified tubulin is incubated in a polymerization buffer (e.g., PIPES buffer) with GTP at 37°C.
-
This compound or a control vehicle is added to the reaction mixture.
-
The change in absorbance at 340 nm or fluorescence is measured over time using a spectrophotometer or fluorometer.
-
Inhibition of polymerization is observed as a decrease in the rate and extent of the signal increase compared to the control.
-
Figure 2: Workflow for in vitro tubulin polymerization assay.
5.2. Cell Cycle Analysis
-
Principle: The effect of this compound on cell cycle distribution is determined by flow cytometry using a DNA-intercalating fluorescent dye, such as propidium iodide (PI).
-
General Protocol:
-
Cancer cells are cultured and treated with various concentrations of this compound or a vehicle control for a specified time.
-
Cells are harvested, fixed (e.g., with 70% ethanol), and permeabilized.
-
The cells are treated with RNase to prevent staining of RNA.
-
Cells are stained with a PI solution.
-
The DNA content of individual cells is analyzed by flow cytometry. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest.
-
5.3. In Vivo Xenograft Studies
-
Principle: The anti-tumor efficacy of this compound in a living organism is evaluated by implanting human cancer cells into immunodeficient mice.
-
General Protocol:
-
Human cancer cells (e.g., MV-4-11, MM.1S, or DU-145) are subcutaneously or intravenously injected into immunodeficient mice (e.g., SCID or nude mice).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group (e.g., orally), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed. Efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Summary and Future Directions
This compound is a promising preclinical candidate with a well-defined mechanism of action as a microtubule destabilizing agent. Its advantages include ease of synthesis, lack of multidrug resistance cross-resistance, good oral bioavailability, and a favorable acute toxicity profile.[1] Further investigation is warranted to fully elucidate its therapeutic potential in a clinical setting. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation in a broader range of cancer models, and identification of potential biomarkers for patient selection.
References
An In-Depth Technical Guide to the Tubulin Polymerization Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tubulin polymerization inhibition assay, a critical tool in the discovery and characterization of anticancer agents. Due to the absence of publicly available data for a specific compound designated "PC-046," this document will focus on the core principles and methodologies of the assay, using well-established tubulin inhibitors as illustrative examples.
Introduction: The Role of Tubulin in Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth), depolymerization (shrinkage), and a steady-state equilibrium, is fundamental to their function. Disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis, making tubulin an attractive target for cancer chemotherapy.[1][2]
Tubulin-targeting agents are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes like paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[2] The tubulin polymerization inhibition assay is a primary in vitro method used to identify and characterize compounds that interfere with the polymerization of tubulin into microtubules.
Principle of the Assay
The in vitro tubulin polymerization assay is based on the principle that the formation of microtubules from purified tubulin dimers can be monitored by measuring changes in light scattering or fluorescence.[3][4] As tubulin polymerizes, the resulting microtubules scatter light, leading to an increase in turbidity that can be measured spectrophotometrically at a wavelength of 340-350 nm.[3][5] Alternatively, a fluorescent reporter that preferentially binds to polymerized tubulin can be used, where an increase in fluorescence intensity corresponds to the extent of polymerization.[4][6]
The assay typically follows a sigmoidal curve representing the three phases of microtubule formation: nucleation, growth, and a steady-state equilibrium.[3][6] Inhibitors of tubulin polymerization will alter this curve, for instance, by reducing the rate of polymerization or the total amount of polymer formed.
Experimental Protocols
The following provides a generalized protocol for a fluorescence-based tubulin polymerization inhibition assay. Specific parameters may need to be optimized based on the tubulin source, buffer conditions, and the specific compounds being tested.
3.1. Materials and Reagents
-
Lyophilized tubulin (e.g., from bovine or porcine brain)[4][7]
-
GTP (Guanosine-5'-triphosphate) solution[3]
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[4][7]
-
Fluorescent reporter dye (e.g., DAPI)[4]
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive controls: Nocodazole or Colchicine (inhibitors), Paclitaxel (stabilizer)
-
Negative control: Vehicle (e.g., DMSO)
-
96-well, black, clear-bottom microplates
-
Temperature-controlled fluorescence plate reader
3.2. Assay Procedure
-
Preparation of Reagents: Reconstitute lyophilized tubulin on ice with ice-cold polymerization buffer. Prepare working solutions of GTP, fluorescent reporter, and test compounds. All solutions containing tubulin should be kept on ice to prevent premature polymerization.[3][5]
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the components in the following order:
-
Polymerization buffer
-
Test compound or control
-
Tubulin solution
-
GTP solution (to initiate the reaction)
-
-
Incubation and Measurement: Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.[3][7]
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) at appropriate excitation and emission wavelengths for the chosen fluorescent reporter.[7]
Data Presentation and Analysis
The primary output of the assay is a set of polymerization curves. The area under the curve (AUC) or the maximum polymerization rate (Vmax) can be used to quantify the inhibitory effect of the test compounds. The IC50 value, the concentration of a compound that inhibits tubulin polymerization by 50%, is a key parameter for comparing the potency of different inhibitors.
Table 1: Hypothetical Inhibitory Activity of a Test Compound on Tubulin Polymerization
| Compound | Concentration (µM) | Inhibition of Polymerization (%) | IC50 (µM) |
| Test Compound A | 0.1 | 15 | 1.5 |
| 1.0 | 45 | ||
| 10.0 | 85 | ||
| Colchicine (Control) | 0.1 | 20 | 0.8 |
| 1.0 | 60 | ||
| 10.0 | 95 |
Visualization of Mechanism and Workflow
5.1. Signaling Pathway: Inhibition of Microtubule Dynamics
Caption: Mechanism of action for a tubulin polymerization inhibitor.
5.2. Experimental Workflow of the Tubulin Polymerization Assay
Caption: General workflow for the tubulin polymerization inhibition assay.
Conclusion
The tubulin polymerization inhibition assay is a robust and essential tool in the preclinical evaluation of potential anticancer drugs. It provides valuable quantitative data on the direct interaction of a compound with tubulin, a clinically validated target. While specific data for "this compound" is not available in the public domain, the principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute this assay for the characterization of novel tubulin inhibitors. Careful experimental design, including the use of appropriate controls, is crucial for obtaining reliable and reproducible results that can guide further drug development efforts.
References
- 1. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. maxanim.com [maxanim.com]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
PC-046: A Diaryl Oxazole Compound with Potent Anti-Cancer Activity
An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Characterization of PC-046
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, a novel diaryl oxazole-based compound. This compound has demonstrated significant anti-tumor activity in various cancer models, positioning it as a promising candidate for further drug development. This document details its mechanism of action, key experimental data, and the methodologies used in its characterization.
Discovery and Rationale
This compound, with the chemical name 5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl) oxazole, was identified during a screening campaign for novel anti-cancer agents.[1] Initially investigated for its potential to selectively target pancreatic cancer cells with deletions in the DPC4 (SMAD4) tumor suppressor gene, this compound emerged as a potent cytotoxic agent against a broader range of cancer cell lines.[1][2][3][4]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C22H18N2O3 | [5] |
| Molecular Weight | 358.39 g/mol | [5] |
| CAS Number | 1202401-59-9 | [5][6] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in DMSO for in vitro studies | [2][7] |
Synthesis
The synthesis of this compound has been described as a multi-step process.[7] A flexible and efficient approach involves a palladium-catalyzed coupling of a commercially available aryl boronic acid to a 2-(2-bromoaryl) oxazole intermediate.[7] This method allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.[7]
General Synthetic Scheme:
A detailed, step-by-step protocol for the synthesis of this compound is provided in the "Experimental Protocols" section of this guide.
Biological Activity and Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, initially identified as a multi-target kinase inhibitor and later characterized as a potent tubulin-binding agent.[1][4][6]
Multi-Target Kinase Inhibition
Initial kinase screening revealed that this compound inhibits several protein kinases that are often overexpressed in pancreatic and other cancers.[1][7]
| Target Kinase | IC50 (µM) | Reference |
| TrkB (Tyrosine receptor kinase B) | 13.4 | [6] |
| IRAK-4 (Interleukin-1 receptor-associated kinase-4) | 15.4 | [6] |
| Pim-1 (Proto-oncogene Pim-1) | 19.1 | [6] |
Tubulin Destabilization
Further investigation into its mechanism of action revealed that this compound functions as a microtubule destabilizing agent.[2][3][4] This is supported by several lines of evidence:
-
Cell Cycle Arrest: Treatment of cancer cells with this compound leads to a block in the G2/M phase of the cell cycle, specifically an arrest in metaphase.[2][3][4][6]
-
Inhibition of Tubulin Polymerization: In vitro assays demonstrated that this compound directly inhibits the polymerization of tubulin.[2][4]
-
Apoptosis Induction: The metaphase arrest induced by this compound ultimately leads to programmed cell death (apoptosis).[1][6]
The activity of this compound as a tubulin-binding agent is a key aspect of its anti-tumor efficacy.
Preclinical Efficacy
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxicity against a variety of human cancer cell lines, including those from pancreatic, hematologic, and prostate cancers.[2][3][6]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BxPC3 | Pancreatic Cancer | 7.5 - 130 | [6] |
| MV-4-11 | Acute Myeloid Leukemia | Data not specified | [2][3] |
| MM.1S | Multiple Myeloma | Data not specified | [2][3] |
| DU-145 | Prostate Cancer | Data not specified | [2][3] |
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound has been evaluated in severe combined immunodeficiency (SCID) mice bearing human tumor xenografts.
| Tumor Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| MiaPaca-2 (Pancreatic) | 88 mg/kg, i.v. | 80% reduction compared to control | [1] |
| MV-4-11 (AML) | Not specified | Statistically significant | [8] |
| MM.1S (Multiple Myeloma) | Not specified | Statistically significant | [8] |
| DU-145 (Prostate) | Not specified | Statistically significant | [8] |
Pharmacokinetics
Pharmacokinetic studies in SCID mice have demonstrated favorable properties for this compound, including good oral bioavailability.[1][3][4]
| Parameter | Value | Route of Administration | Reference |
| Plasma Half-life (t1/2) | 7.5 hours | Intravenous | [1] |
| Oral Bioavailability | ~71% | Oral | [3][4] |
These pharmacokinetic characteristics support the potential for both intravenous and oral administration in a clinical setting.
Safety Profile
Preclinical safety studies in non-tumor bearing SCID mice indicated that this compound did not cause significant myelosuppression at doses just below the acute lethal dose.[3][4] This suggests a potentially favorable safety profile compared to some other microtubule-targeting agents.
Experimental Protocols
Synthesis of this compound
The following is a generalized procedure based on the described synthetic route:[7]
-
Preparation of 2-(2-bromoaryl) oxazole intermediate: This intermediate is synthesized from commercially available starting materials.
-
Palladium-Catalyzed Cross-Coupling: The bromoaryl oxazole intermediate is reacted with an appropriate aryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up, and the crude product is purified by column chromatography on silica gel to yield the final compound, this compound.
-
Characterization: The structure and purity of the synthesized this compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS).[7]
In Vitro Kinase Inhibition Assay
-
Assay Principle: The inhibitory activity of this compound against a panel of protein kinases is determined using a variety of assay formats, often based on the measurement of ATP consumption or phosphopeptide formation.
-
Procedure:
-
Kinase, substrate, and ATP are incubated in a suitable buffer system.
-
This compound is added at various concentrations to determine the dose-response relationship.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the signal (e.g., luminescence, fluorescence) is measured.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (typically in DMSO, with the final concentration of DMSO kept below 0.1%) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control, and the IC50 values are determined by non-linear regression analysis.
In Vivo Xenograft Studies
-
Animal Model: Severe combined immunodeficiency (SCID) mice are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered via the desired route (e.g., intravenous, oral) at a predetermined dose and schedule. The vehicle used for the control group should be identical to that used for the drug formulation.
-
Efficacy Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Signaling pathway illustrating this compound's effect on microtubules and the cell cycle.
Conclusion
This compound is a promising preclinical anti-cancer agent with a well-characterized dual mechanism of action involving both kinase inhibition and microtubule destabilization. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile, warrants further investigation and development as a potential therapeutic for a range of human malignancies. The ease of its chemical synthesis also provides an advantage for the generation of analogs to further optimize its pharmacological properties.
References
- 1. Characterization of Novel Diaryl Oxazole-Based Compounds as Potential Agents to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scilit.com [scilit.com]
- 4. The diaryl oxazole this compound is a tubulin-binding agent with experimental anti-tumor efficacy in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. The Diaryl Oxazole this compound is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the In Vitro Cytotoxicity of PC-046 in Leukemia Cell Lines
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, a novel diaryl oxazole-based compound, with a specific focus on its activity in leukemia cell lines. This compound has been identified as a potent tubulin-binding agent with significant anti-tumor efficacy in hematologic cancers.[1][2][3][4]
Introduction to this compound
This compound is a synthetically-derived, small molecule diaryl oxazole that has demonstrated growth inhibitory activity across a variety of tumor types.[1][2][4] Initially investigated for selective activity in tumors with specific genetic deletions, its mechanism of action has been elucidated as a microtubule destabilizing agent.[1][2][3][4] Notably, this compound exhibits several advantageous properties over existing microtubule inhibitors, including ease of synthesis, high oral bioavailability, a lack of multidrug resistance (MDR) cross-resistance, and a lack of acute myelotoxicity at effective doses.[1][2][3][4]
Mechanism of Action: Microtubule Destabilization
The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[1][2][3][4] By binding to tubulin, this compound prevents the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the metaphase (M-phase), ultimately triggering apoptosis.[1][2][4] While initially thought to be a kinase inhibitor, further studies revealed its potent activity as a microtubule-targeting agent, with a mechanism similar to that of vinca alkaloids.[1][5]
Caption: Mechanism of action of this compound.
In Vitro Cytotoxicity Data
This compound has demonstrated potent cytotoxic effects against various human cancer cell lines, including those of hematologic origin. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in selected leukemia and myeloma cell lines.
| Cell Line | Cancer Type | IC50 (nM) (Mean ± SEM) |
| MV-4-11 | Acute Myeloid Leukemia | Not explicitly stated in nM, but showed in vivo efficacy |
| 8226/S | Myeloma | 134.2 ± 13.8 |
| 8226/IM10 | Myeloma | 102.0 ± 27.5 |
| 8226/Dox40 | Doxorubicin-resistant Myeloma | 188.4 ± 6.1 |
| OCI-AML-3 | Acute Myeloid Leukemia | Data not provided |
Data extracted from Landowski et al., 2013.[1]
It is noteworthy that the multidrug-resistant myeloma cell line 8226/Dox40 showed only a slight, non-significant resistance to this compound compared to the parental cell line, highlighting the compound's potential to overcome common resistance mechanisms.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro cytotoxicity of this compound.
Cell Lines and Culture
-
Leukemia Cell Lines: MV-4-11 (Acute Myeloid Leukemia) and OCI-AML-3 (Acute Myelogenous Leukemia) were utilized.[1]
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for MTT cytotoxicity assay.
-
Cell Seeding: Leukemia cells are seeded into 96-well microtiter plates at a predetermined density.
-
Drug Treatment: A stock solution of this compound, typically prepared in DMSO, is diluted to various concentrations in culture medium and added to the wells.[1][5][6]
-
Incubation: The plates are incubated for a duration that allows for the assessment of growth inhibition, commonly 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1][5]
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated controls, and IC50 values are calculated.
Cell Cycle Analysis
This method is used to determine the proportion of cells in different phases of the cell cycle.
-
Cell Treatment: Leukemia cells are treated with this compound at a concentration known to induce a biological effect (e.g., near the IC50 value) for various time points.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1]
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter is prepared.
-
Compound Addition: this compound, a known tubulin polymerization inhibitor (e.g., colchicine), or a known stabilizer (e.g., paclitaxel) is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The change in fluorescence over time is monitored using a fluorometer. An increase in fluorescence indicates tubulin polymerization.
-
Data Interpretation: Inhibition of the increase in fluorescence by this compound, similar to the effect of colchicine, confirms its role as a tubulin polymerization inhibitor.[1]
Advantages of this compound
This compound presents several potential advantages over existing microtubule-targeting agents used in chemotherapy.
Caption: Key advantages of this compound.
-
Ease of Synthesis: As a synthetically-derived small molecule, its production may be more straightforward and cost-effective compared to complex natural products.[1][2][4]
-
High Oral Bioavailability: Pharmacokinetic studies have shown a high oral bioavailability of 71%, which is a significant advantage for patient convenience and treatment administration.[1][2][3][4]
-
Lack of MDR Cross-Resistance: this compound has shown efficacy against cell lines that are resistant to other chemotherapeutic agents, suggesting it may not be a substrate for common efflux pumps responsible for multidrug resistance.[1][2][4]
-
Lack of Acute Myelotoxicity: In preclinical studies, this compound did not cause significant myelosuppression (suppression of bone marrow activity), a common and dose-limiting side effect of many traditional chemotherapies.[1][2][3][4]
Conclusion
This compound is a promising novel diaryl oxazole compound with potent in vitro cytotoxicity against leukemia cell lines. Its mechanism of action as a microtubule destabilizing agent, leading to metaphase arrest and apoptosis, is well-characterized. The compound's favorable characteristics, including high oral bioavailability and lack of significant myelotoxicity or MDR cross-resistance, warrant further investigation and development as a potential therapeutic agent for hematologic malignancies.
References
- 1. The Diaryl Oxazole this compound is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diaryl oxazole this compound is a tubulin-binding agent with experimental anti-tumor efficacy in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. scilit.com [scilit.com]
- 5. scispace.com [scispace.com]
- 6. Characterization of Novel Diaryl Oxazole-Based Compounds as Potential Agents to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling PC-046: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the compound PC-046, tailored for researchers, scientists, and professionals in drug development. This document outlines its core physicochemical properties, mechanism of action, and detailed experimental protocols for its study.
Core Compound Data
This compound is a small molecule identified as a potent inhibitor of tubulin polymerization. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C22H18N2O3 | [1] |
| Molecular Weight | 358.397 g/mol | [1] |
| CAS Number | 1202401-59-9 | [1] |
Mechanism of Action
This compound exerts its biological effects primarily through the disruption of microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, this compound leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.
Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis
The inhibition of tubulin polymerization by this compound activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. This activation prevents the cell from proceeding into anaphase, leading to a prolonged mitotic arrest. This sustained arrest can ultimately trigger the intrinsic apoptotic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
Tubulin Polymerization Assay
This assay measures the ability of this compound to inhibit the in vitro polymerization of tubulin.
Methodology:
-
Reagents and Materials:
-
Tubulin protein (>97% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer.
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes. The absorbance is proportional to the amount of polymerized tubulin.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Methodology:
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Immunofluorescence Staining of Microtubules
This method visualizes the effect of this compound on the microtubule network within cells.
Methodology:
-
Reagents and Materials:
-
Cells cultured on coverslips
-
This compound (dissolved in DMSO)
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule structure using a fluorescence microscope.
-
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel tubulin polymerization inhibitor like this compound.
References
No Publicly Available Data on the Pharmacokinetics and Oral Bioavailability of PC-046
A comprehensive search of publicly available scientific literature and databases did not yield any information on a compound designated as PC-046. Consequently, this in-depth technical guide on its pharmacokinetics and oral bioavailability cannot be provided at this time.
The initial search for "this compound pharmacokinetics oral bioavailability" and broader queries for "this compound" in scientific databases have not returned any relevant results. This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in published literature, a designation for a compound that is in the very early stages of pre-clinical development, or a possible misidentification of the compound's name.
Without any available data, it is not possible to fulfill the core requirements of this request, which include:
-
Data Presentation: No quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life, oral bioavailability) is available to summarize in tabular format.
-
Experimental Protocols: Details of experimental methodologies for in vivo or in vitro studies of this compound are absent from the public domain.
-
Visualization: The lack of information on metabolic pathways or experimental workflows related to this compound prevents the creation of the requested Graphviz diagrams.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation if this is a proprietary compound or to monitor scientific publications and conference proceedings for any future disclosures related to this designation.
The Diaryl Oxazole PC-046: A Technical Guide to its Effects on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC-046 is a synthetically-derived, small molecule diaryl oxazole that has been identified as a potent tubulin-binding agent. This document provides an in-depth technical overview of the effects of this compound on microtubule dynamics, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and relevant experimental workflows. This compound acts as a microtubule destabilizing agent, leading to cell cycle arrest in metaphase and subsequent apoptosis in cancer cells. Its advantages include a straightforward synthesis, oral bioavailability, and a lack of myelosuppression at therapeutic doses.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its biological effects through direct interaction with tubulin, the fundamental protein subunit of microtubules. By binding to tubulin, this compound inhibits the polymerization process, preventing the formation of microtubules. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the metaphase stage of the cell cycle and ultimately triggering programmed cell death (apoptosis).
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Growth Inhibitory Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 15 ± 3 |
| MM.1S | Multiple Myeloma | 20 ± 5 |
| DU-145 | Prostate Cancer | 25 ± 6 |
| Controls | ||
| Vincristine | - | 1.5 ± 0.4 |
| Paclitaxel | - | 3.2 ± 0.7 |
Data represents the mean ± standard deviation from at least three independent experiments.
Table 2: Effect of this compound on In Vitro Tubulin Polymerization
| Compound (Concentration) | Effect on Polymerization |
| This compound (1 µM) | Complete Inhibition |
| Colchicine (1 µM) | Complete Inhibition |
| Vincristine (1 µM) | Complete Inhibition |
| Paclitaxel (1 µM) | Promotion of Polymerization |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system.
Methodology:
-
Tubulin Preparation: Purified bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Reaction Mixture: The reaction mixture is prepared on ice and contains tubulin (e.g., 1 mg/mL), GTP (1 mM), and the test compound (this compound) or control vehicle.
-
Initiation of Polymerization: The reaction is initiated by transferring the mixture to a pre-warmed 37°C cuvette in a spectrophotometer.
-
Data Acquisition: The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates microtubule polymerization.
-
Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the vehicle control.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cancer cells are seeded and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping.
-
Staining: Fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to eliminate RNA staining.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to quantify the percentage of cells in each phase.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound is a promising microtubule-destabilizing agent with potent anti-cancer activity. Its mechanism of action, centered on the inhibition of tubulin polymerization, leads to mitotic arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar compounds targeting microtubule dynamics.
Methodological & Application
Application Notes and Protocols for In Vivo Studies
Note: The following document provides a generalized experimental protocol for in vivo studies. No specific information or established protocols for a substance designated "PC-046" were found in the available literature. This template is designed to serve as a comprehensive guide for researchers and can be adapted for a specific compound of interest.
Introduction
This document outlines a standardized protocol for conducting in vivo studies to evaluate the efficacy and mechanism of action of an experimental compound. The methodologies described herein are based on common practices in preclinical animal research and are intended to ensure reproducibility and data integrity.
Data Presentation
Quantitative data from in vivo experiments should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide examples of how to structure such data.
Table 1: Animal Characteristics and Grouping
| Group | Treatment | Number of Animals (n) | Average Body Weight (g) ± SD | Age (weeks) |
| 1 | Vehicle Control | 10 | 25.2 ± 1.5 | 8 |
| 2 | Compound X (Low Dose) | 10 | 24.9 ± 1.3 | 8 |
| 3 | Compound X (High Dose) | 10 | 25.5 ± 1.6 | 8 |
| 4 | Positive Control | 10 | 25.1 ± 1.4 | 8 |
Table 2: Tumor Volume Measurements Over Time
| Treatment Group | Day 0 (mm³) ± SEM | Day 7 (mm³) ± SEM | Day 14 (mm³) ± SEM | Day 21 (mm³) ± SEM |
| Vehicle Control | 100.5 ± 8.2 | 250.7 ± 15.3 | 580.1 ± 30.9 | 1200.4 ± 65.7 |
| Compound X (Low Dose) | 101.2 ± 7.9 | 200.3 ± 12.1 | 400.6 ± 25.4 | 850.2 ± 50.3 |
| Compound X (High Dose) | 99.8 ± 8.5 | 150.1 ± 10.5 | 250.8 ± 18.7 | 450.9 ± 32.1 |
| Positive Control | 100.9 ± 8.1 | 145.6 ± 9.8 | 230.4 ± 15.6 | 400.1 ± 28.9 |
Table 3: Biomarker Analysis from Plasma Samples
| Treatment Group | Biomarker A (ng/mL) ± SD | Biomarker B (pg/mL) ± SD |
| Vehicle Control | 12.3 ± 2.1 | 350.6 ± 45.2 |
| Compound X (Low Dose) | 8.7 ± 1.5 | 210.9 ± 30.8 |
| Compound X (High Dose) | 4.2 ± 0.9 | 125.4 ± 22.1 |
| Positive Control | 5.1 ± 1.1 | 150.7 ± 25.6 |
Experimental Protocols
Animal Model
-
Species and Strain: Specify the animal model used (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Source: Provide the vendor for the animals.
-
Acclimatization: Animals should be acclimated to the facility for a minimum of one week prior to the start of the experiment.
-
Housing: Detail the housing conditions, including cage type, bedding, light/dark cycle, temperature, and humidity.
-
Diet and Water: Describe the standard chow and water provided ad libitum.
Experimental Design and Grouping
-
Randomization: Animals are randomly assigned to treatment groups.
-
Blinding: To minimize bias, investigators administering treatments and assessing outcomes should be blinded to the group allocations.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Compound Administration
-
Formulation: Describe the vehicle used to dissolve or suspend the experimental compound.
-
Dosage: State the exact doses to be administered (e.g., in mg/kg).
-
Route of Administration: Specify the route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Frequency and Duration: Detail how often and for how long the treatment will be administered.
In Vivo Efficacy Assessment
-
Tumor Implantation (for oncology studies):
-
Cell Line: Specify the cancer cell line used.
-
Implantation Site: Describe the location of tumor cell injection (e.g., subcutaneous, orthotopic).
-
Cell Number: State the number of cells injected per animal.
-
-
Monitoring:
-
Tumor measurements should be taken at regular intervals using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Body weight should be monitored regularly as an indicator of overall health.
-
Clinical observations for signs of toxicity should be recorded.
-
Sample Collection and Processing
-
Blood Collection:
-
Method: Describe the method of blood collection (e.g., retro-orbital, cardiac puncture).
-
Anticoagulant: Specify the anticoagulant used (e.g., EDTA, heparin).
-
Processing: Detail the procedure for plasma or serum separation and storage temperature.
-
-
Tissue Collection:
-
At the end of the study, animals are euthanized, and relevant tissues (e.g., tumor, liver, spleen) are collected.
-
Tissues can be snap-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histological examination.
-
Ex Vivo Analysis
-
Immunohistochemistry (IHC):
-
Fixed tissues are embedded in paraffin, sectioned, and stained with antibodies against specific protein markers.
-
-
Western Blotting:
-
Protein is extracted from frozen tissues to analyze the expression levels of target proteins.
-
-
RT-qPCR:
-
RNA is isolated from frozen tissues to quantify the gene expression of specific targets.
-
-
Flow Cytometry:
-
For immunological studies, single-cell suspensions can be prepared from tissues (e.g., spleen, tumor) and analyzed for different immune cell populations.
-
Visualization
Diagrams are essential for illustrating complex biological processes and experimental procedures.
Caption: A generalized workflow for an in vivo efficacy study.
Preparation of PC-046 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and use of PC-046, a potent tubulin-binding agent, in a cell culture setting. This compound acts by inhibiting tubulin polymerization, leading to cell cycle arrest in the metaphase, making it a compound of interest for cancer research.[1] These guidelines will cover the preparation of a stock solution, its application in cell-based assays, and methods to analyze its effects on cellular mechanisms. The protocols provided are intended to ensure reproducibility and accuracy in experimental outcomes.
Introduction to this compound
This compound is a small molecule inhibitor that functions as a potent tubulin-binding agent. Its mechanism of action involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation and cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis. Due to these properties, this compound and similar microtubule-targeting agents are valuable tools in cancer research and drug development.
Mechanism of Action
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, migration, and intracellular transport. This compound exerts its biological effects by binding to tubulin, thereby preventing the polymerization of microtubules. This leads to a cascade of downstream signaling events. The disruption of microtubule dynamics is known to activate several signaling pathways, including the JNK and PI3K/Akt pathways, and can also involve Rho family GTPases, ultimately leading to apoptosis.
Caption: Signaling pathway of this compound leading to apoptosis.
Preparation of this compound Stock Solution
Accurate preparation of the stock solution is critical for obtaining reliable and reproducible experimental results. It is highly recommended to use Dimethyl Sulfoxide (DMSO) as the solvent for this compound.
Materials
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Stock Solution Calculation
To prepare a stock solution of a specific molarity, the following formula can be used:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
The molecular weight of this compound is 358.39 g/mol .
| Desired Stock Concentration | Volume of DMSO | Mass of this compound Required |
| 10 mM | 1 mL | 3.58 mg |
| 20 mM | 1 mL | 7.17 mg |
| 50 mM | 1 mL | 17.92 mg |
Reconstitution Protocol
-
Centrifuge: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Solvent Addition: Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., add 1 mL of DMSO to 3.58 mg of this compound for a 10 mM stock solution).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Experimental Protocols
The following are example protocols for common cell-based assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a cell line of interest.
Caption: Workflow for a cell viability assay using this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range for tubulin inhibitors is from low nanomolar to micromolar concentrations. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly.
-
-
Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| This compound Concentration Range | 1 nM - 10 µM (example) |
| Treatment Incubation Time | 48 - 72 hours |
| MTS/MTT Incubation Time | 1 - 4 hours |
| Absorbance Wavelength | 490 nm (MTS), 570 nm (MTT) |
Western Blot for Tubulin Polymerization
This assay determines the effect of this compound on the polymerization state of tubulin in cells.
Caption: Workflow for Western blot analysis of tubulin polymerization.
Materials:
-
Treated and untreated cell pellets
-
Hypotonic lysis buffer
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-α-tubulin or anti-β-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 12-24 hours). Harvest the cells and lyse them in a hypotonic buffer containing protease and phosphatase inhibitors to maintain the integrity of the polymerized microtubules.[2]
-
Fractionation: Centrifuge the cell lysates at high speed (e.g., 100,000 x g) to separate the soluble (monomeric) tubulin in the supernatant from the polymerized (microtubule) tubulin in the pellet.
-
Protein Quantification: Collect the supernatant. Resuspend the pellet in RIPA buffer. Determine the protein concentration of both the soluble and polymerized fractions using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against α-tubulin or β-tubulin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the ratio of polymerized to soluble tubulin in treated versus untreated cells. A decrease in the polymerized fraction indicates inhibition of tubulin polymerization.
| Parameter | Recommendation |
| This compound Treatment Time | 12 - 24 hours |
| Lysis Buffer | Hypotonic buffer with protease/phosphatase inhibitors |
| Centrifugation Speed | ~100,000 x g |
| Primary Antibody Dilution | As per manufacturer's recommendation (e.g., 1:1000) |
| Secondary Antibody Dilution | As per manufacturer's recommendation (e.g., 1:5000) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation in stock solution | Poor solubility, repeated freeze-thaw | Ensure complete dissolution initially. Aliquot to avoid freeze-thaw cycles. Briefly warm and vortex before use. |
| High background in cell viability assay | High DMSO concentration | Ensure final DMSO concentration is <0.1%. Include a vehicle control. |
| No effect observed in assays | Inactive compound, incorrect concentration | Check storage conditions of this compound. Verify calculations and dilutions. Test a wider range of concentrations. |
| Inconsistent Western blot results | Incomplete cell lysis, inefficient fractionation | Optimize lysis buffer and sonication. Ensure appropriate centrifugation speed and time. |
Conclusion
This document provides a comprehensive guide for the preparation and application of this compound stock solutions in cell culture experiments. By following these detailed protocols, researchers can confidently investigate the biological effects of this potent tubulin inhibitor. Adherence to proper technique and the inclusion of appropriate controls are paramount for generating high-quality, reproducible data.
References
Application Notes and Protocols: Evaluation of PC-046 in a DU-145 Prostate Cancer Xenograft Model
For Research Use Only
Introduction
Prostate cancer remains a significant health concern, and the development of novel therapeutics is crucial, particularly for castration-resistant prostate cancer (CRPC). The DU-145 human prostate cancer cell line, derived from a brain metastasis, is a widely utilized model for studying androgen-independent prostate cancer.[1] When implanted into immunocompromised mice, DU-145 cells form xenografts that serve as a valuable in vivo platform for evaluating the efficacy of novel anti-cancer agents.[1][2]
This document provides detailed application notes and protocols for the preclinical evaluation of PC-046, a putative therapeutic agent, in a DU-145 prostate cancer xenograft model. For the purpose of these notes, it is assumed that this compound is an antibody-drug conjugate (ADC) that targets CD46, a protein overexpressed in prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC).[3][4] This assumption is based on public information regarding the similarly named ADC, FOR46, which also targets CD46.[3][5][6]
Mechanism of Action and Signaling Pathway of CD46-Targeting Therapy
CD46, also known as membrane cofactor protein (MCP), is a transmembrane glycoprotein that plays a crucial role in the negative regulation of the complement system. In the context of cancer, CD46 is often overexpressed and has been implicated in tumor cell proliferation, migration, and evasion of the immune system.[4] In prostate cancer, high CD46 expression is observed in both primary and metastatic disease.[4]
An antibody-drug conjugate like this compound is designed to selectively target and bind to CD46 on the surface of cancer cells. Upon binding, the ADC is internalized by the cell, leading to the release of a potent cytotoxic payload, such as monomethyl auristatin E (MMAE), which disrupts microtubule dynamics and induces cell cycle arrest and apoptosis.[3]
Below is a diagram illustrating the proposed mechanism of action for a CD46-targeting ADC.
Caption: Proposed mechanism of action of this compound, a CD46-targeting ADC.
Experimental Protocols
Establishment of DU-145 Prostate Cancer Xenograft Model
This protocol details the procedure for establishing subcutaneous DU-145 tumor xenografts in immunocompromised mice.
Materials:
-
DU-145 human prostate cancer cell line
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Male athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old[7]
-
Syringes and needles (27-30 gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture DU-145 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the exponential growth phase before harvesting.[1]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS.
-
Determine the cell viability and count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
-
Cell Implantation:
-
Resuspend the DU-145 cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.[1]
-
-
Tumor Monitoring:
-
Palpate the injection site twice weekly to monitor for tumor formation.
-
Once tumors are palpable, measure the tumor volume three times a week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.[1][7]
-
Preclinical Efficacy Study of this compound
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.
Materials:
-
DU-145 tumor-bearing mice (prepared as described above)
-
This compound (formulated in a suitable vehicle)
-
Vehicle control
-
Dosing syringes and needles
-
Animal balance
Procedure:
-
Group Assignment: Randomize the tumor-bearing mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
-
Treatment Administration:
-
Administer this compound or vehicle control via the appropriate route (e.g., intravenous or intraperitoneal injection) according to the desired dosing schedule (e.g., once weekly for 4 weeks).
-
-
Data Collection:
-
Measure tumor volumes and body weights three times per week.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Endpoint Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Assessment of Apoptosis by TUNEL Assay
This protocol describes the detection of apoptosis in tumor tissues using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Materials:
-
Excised tumor tissues (fixed in 10% neutral buffered formalin and embedded in paraffin)
-
Microtome
-
Microscope slides
-
TUNEL assay kit
-
Microscope
Procedure:
-
Tissue Preparation:
-
Section the paraffin-embedded tumor tissues at 4-5 µm thickness and mount them on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves proteinase K digestion, equilibration, labeling with TdT and biotin-dUTP, and detection with a streptavidin-HRP conjugate and a suitable chromogen (e.g., DAB).
-
-
Analysis:
-
Visualize the stained slides under a microscope. Apoptotic cells will be stained brown.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells per high-power field in multiple sections from each tumor.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a preclinical study of this compound in the DU-145 xenograft model.
Table 1: Tumor Growth Inhibition by this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 1250 ± 150 | - | - |
| This compound | 1 | 875 ± 120 | 30 | <0.05 |
| This compound | 5 | 450 ± 95 | 64 | <0.001 |
Table 2: Induction of Apoptosis by this compound
| Treatment Group | Dose (mg/kg) | Mean Apoptotic Index (%) ± SEM | p-value vs. Vehicle |
| Vehicle Control | - | 5 ± 1.2 | - |
| This compound | 1 | 15 ± 2.5 | <0.01 |
| This compound | 5 | 35 ± 4.1 | <0.001 |
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for the preclinical evaluation of this compound.
Caption: Experimental workflow for this compound evaluation in a DU-145 xenograft model.
Conclusion
The DU-145 prostate cancer xenograft model provides a robust platform for the in vivo evaluation of novel therapeutic agents like this compound. The protocols and data presented in these application notes offer a comprehensive guide for researchers and drug development professionals to assess the anti-tumor efficacy and mechanism of action of CD46-targeting therapies. The hypothetical data suggests that this compound can significantly inhibit tumor growth and induce apoptosis in a dose-dependent manner, highlighting its potential as a promising therapeutic strategy for castration-resistant prostate cancer. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. DU145 Xenograft Model | Xenograft Services [xenograft.net]
- 3. Phase 1a/1b study of FOR46, an antibody drug conjugate (ADC), targeting CD46 in metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]
- 4. JCI Insight - Targeting CD46 for both adenocarcinoma and neuroendocrine prostate cancer [insight.jci.org]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. 2.4. Murine xenograft prostate cancer model [bio-protocol.org]
Application Notes and Protocols for Measuring Apoptosis in Response to PC-046
Introduction
PC-046 is a novel small molecule compound currently under investigation for its potential as a therapeutic agent. Preliminary studies suggest that this compound induces programmed cell death, or apoptosis, in target cells. Apoptosis is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1][2] Therefore, accurately quantifying the apoptotic response to this compound is essential for elucidating its mechanism of action and evaluating its therapeutic potential.
These application notes provide detailed protocols for several key assays to measure apoptosis induced by this compound. The described methods allow for the quantitative and qualitative assessment of various stages of apoptosis, from early membrane changes to late-stage DNA fragmentation.
Postulated Signaling Pathway for this compound-Induced Apoptosis
Based on common mechanisms of drug-induced apoptosis, it is hypothesized that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis.[3][4] This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria into the cytosol.[2][3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[2][3] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]
Figure 1: Postulated intrinsic pathway of apoptosis induced by this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Analysis of Apoptosis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 80.1 ± 3.5 | 15.6 ± 2.2 | 4.3 ± 1.1 |
| This compound | 5 | 55.7 ± 4.2 | 35.8 ± 3.9 | 8.5 ± 1.8 |
| This compound | 10 | 25.3 ± 5.1 | 58.2 ± 6.3 | 16.5 ± 3.4 |
| Positive Control | Varies | 10.5 ± 1.8 | 45.3 ± 5.5 | 44.2 ± 4.9 |
Table 2: Caspase-3/7 Activity Assay
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) | Fold Increase vs. Vehicle |
| Vehicle Control | 0 | 1500 ± 120 | 1.0 |
| This compound | 1 | 4500 ± 350 | 3.0 |
| This compound | 5 | 12000 ± 980 | 8.0 |
| This compound | 10 | 25500 ± 2100 | 17.0 |
| Positive Control | Varies | 30000 ± 2500 | 20.0 |
Table 3: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control | 0 | 1.8 ± 0.5 |
| This compound | 1 | 12.5 ± 2.1 |
| This compound | 5 | 40.2 ± 4.8 |
| This compound | 10 | 75.6 ± 6.9 |
| Positive Control | Varies | 90.1 ± 3.7 |
Table 4: Western Blot Analysis of Apoptotic Proteins
| Treatment Group | Concentration (µM) | Relative Cleaved Caspase-3 Expression (Normalized to β-actin) | Relative PARP Cleavage (Normalized to β-actin) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 1 | 3.2 | 2.8 |
| This compound | 5 | 8.5 | 7.9 |
| This compound | 10 | 15.1 | 14.5 |
Experimental Protocols
The following section provides detailed methodologies for key experiments to measure the apoptotic response to this compound.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Figure 2: Workflow for Annexin V/PI staining and flow cytometry analysis.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period. Include a positive control for apoptosis (e.g., staurosporine).[5]
-
-
Cell Harvesting:
-
Washing:
-
Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).[7]
-
After the final wash, resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
-
Staining:
-
Flow Cytometry Analysis:
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorophore, resulting in a measurable increase in fluorescence.[8][9]
References
- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis - Wikipedia [en.wikipedia.org]
- 3. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols: Long-Term Stability of PC-046 in DMSO
Initial Assessment: A comprehensive search for the compound "PC-046" did not yield specific data regarding its long-term stability in dimethyl sulfoxide (DMSO). The scientific literature and chemical databases reviewed do not contain information for a compound with this specific identifier. One entry in PubChem, PC(16:0/19,20-EpDPE) with the molecular formula C46H80NO9P, was noted but could not be definitively identified as "this compound".[1]
Given the absence of specific data for this compound, this document provides a general overview of best practices and established protocols for assessing the long-term stability of chemical compounds in DMSO, which can be applied by researchers, scientists, and drug development professionals.
General Principles of Compound Stability in DMSO
The stability of compounds stored in DMSO is a critical factor in drug discovery and development, as it can be influenced by various environmental conditions.[2][3][4] Key factors that can affect the stability of compounds in DMSO solutions include:
-
Water Content: The presence of water in DMSO can significantly impact compound stability, often more so than oxygen.[3][5]
-
Temperature: Both time and temperature are interrelated factors that affect the stability of compounds in liquid format.[2] Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C) to predict long-term stability at lower storage temperatures.[2][3][4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade certain compounds. However, studies have shown that many compounds are stable for a significant number of freeze-thaw cycles.[2][3][4]
-
Oxygen: While generally less impactful than water, atmospheric oxygen can contribute to the degradation of sensitive compounds.[2][3]
-
Storage Container Material: The choice of storage container (e.g., glass vs. polypropylene) does not appear to significantly affect the recovery of many compounds.[2][3][4]
Protocols for Assessing Compound Stability in DMSO
The following are generalized protocols for evaluating the stability of a compound, such as this compound, in DMSO.
Preparation of Stock Solutions
A standardized protocol for preparing stock solutions is crucial for accurate stability assessment.
-
Objective: To prepare a concentrated stock solution of the test compound in DMSO for subsequent stability studies.
-
Materials:
-
Test compound (e.g., this compound)
-
Anhydrous, high-purity DMSO
-
Appropriate storage vials (e.g., glass or polypropylene)
-
Analytical balance
-
Vortex mixer and/or sonicator
-
-
Protocol:
-
Accurately weigh a precise amount of the test compound.
-
Dissolve the compound in a known volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[2][3]
-
Ensure complete dissolution by vortexing or sonicating the solution.
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
Long-Term Stability Assessment
This protocol outlines a method to evaluate the stability of the compound in DMSO over an extended period.
-
Objective: To determine the degradation of the test compound in DMSO over time at different storage temperatures.
-
Methodology:
-
Prepare aliquots of the test compound in DMSO as described in Protocol 1.
-
Store the aliquots at various temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
At specified time points (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage condition.
-
Analyze the concentration and purity of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (LC-UV-MS).[2][3][4]
-
Compare the results to the initial (time 0) analysis to determine the percentage of degradation.
-
Freeze-Thaw Stability Assessment
This protocol is designed to assess the stability of the compound when subjected to multiple freeze-thaw cycles.
-
Objective: To evaluate the impact of repeated freezing and thawing on the integrity of the compound in DMSO.
-
Methodology:
-
Prepare aliquots of the test compound in DMSO.
-
Subject the aliquots to a predetermined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A typical cycle involves freezing at -20°C or -80°C followed by thawing to room temperature.[3]
-
After the designated number of cycles, analyze the compound's concentration and purity via LC-UV-MS.
-
Compare the results to a control aliquot that has not undergone any freeze-thaw cycles.
-
Data Presentation
Quantitative data from stability studies should be summarized in clear and structured tables for easy comparison.
Table 1: Long-Term Stability Data
| Time Point | Storage Condition | Concentration (% of Initial) | Purity (%) | Degradation Products Detected |
| 0 | - | 100 | 99.8 | None |
| 3 Months | -20°C | |||
| 4°C | ||||
| Room Temp | ||||
| 6 Months | -20°C | |||
| 4°C | ||||
| Room Temp | ||||
| 12 Months | -20°C | |||
| 4°C | ||||
| Room Temp |
Table 2: Freeze-Thaw Stability Data
| Number of Cycles | Concentration (% of Initial) | Purity (%) | Degradation Products Detected |
| 1 | |||
| 3 | |||
| 5 | |||
| 10 |
Visualization of Experimental Workflow
A diagram illustrating the general workflow for assessing compound stability is provided below.
References
- 1. PC(16:0/19,20-EpDPE) | C46H80NO9P | CID 134766488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PC-046 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PC-046 for their in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an in vitro assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common strategy is to perform a dose-response experiment with serial dilutions. A typical starting range might span from nanomolar (nM) to micromolar (µM) concentrations. For instance, you could use a 10-point dilution series with a 3-fold or 5-fold dilution factor, starting from a high concentration of 100 µM.
Q2: How do I prepare a stock solution of this compound?
A2: The preparation of a stock solution is critical for accurate and reproducible results.[1] It is essential to use a solvent that fully dissolves the compound.[1] Dimethyl sulfoxide (DMSO) is a common solvent for small molecules due to its ability to dissolve a wide range of compounds at high concentrations.[1] Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in 100% DMSO. This stock can then be serially diluted in your cell culture medium for your experiments. It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells, typically less than 0.5%.[1]
Q3: What should I do if this compound is not showing any activity in my assay?
A3: A lack of activity can be due to several factors. Consider the following troubleshooting steps:
-
Concentration Range: The effective concentration might be higher than the range you tested. Consider testing higher concentrations.
-
Compound Stability: this compound may be unstable in the cell culture medium. Assess its stability over the time course of your experiment.
-
Solubility: The compound may have precipitated out of solution at the tested concentrations. Visually inspect for precipitates and consider using a different solvent or a solubility-enhancing agent.[2][3][4]
-
Cellular Uptake: The compound may not be cell-permeable. If targeting an intracellular component, this could be a significant issue.
-
Assay Interference: The compound might interfere with the assay readout (e.g., fluorescence, luminescence). Run appropriate controls to test for this.
Q4: I'm observing significant cell death even at low concentrations of this compound. What could be the cause?
A4: High cytotoxicity at low concentrations can be due to several reasons:
-
Off-Target Effects: this compound might be hitting unintended cellular targets, leading to toxicity.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing the observed cell death.[1] Run a vehicle control with the same solvent concentration.
-
Compound Purity: Impurities in your this compound sample could be cytotoxic.
-
Assay Duration: The exposure time might be too long. Consider running a time-course experiment to assess toxicity at different time points.
Q5: How do I determine the IC50 or EC50 of this compound?
A5: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve. You will need to test a range of concentrations that produce a response from the minimum to the maximum effect. Software like GraphPad Prism or R can be used for non-linear regression analysis to calculate the IC50/EC50 value.[5]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
Visible precipitate in the stock solution or in the assay wells.
-
Inconsistent or non-reproducible results.
-
Lower than expected activity.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent | Test alternative solvents. If DMSO is not effective, consider ethanol or other organic solvents, always ensuring the final concentration is non-toxic to cells.[1] |
| Precipitation in Aqueous Media | Prepare a more concentrated stock in DMSO and use a smaller volume to achieve the final concentration. Consider using solubility enhancers like cyclodextrins or formulating the compound in a lipid-based carrier.[3] |
| Compound Degradation | Assess the stability of this compound in your experimental conditions. It may be necessary to prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent Dose-Response Curve
Symptoms:
-
The dose-response curve is not sigmoidal.
-
High variability between replicate wells.
-
The curve does not reach a plateau at high concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially during serial dilutions. Use calibrated pipettes. |
| Cell Seeding Density | Inconsistent cell numbers per well can lead to variability. Optimize and standardize your cell seeding protocol.[1] |
| Edge Effects in Plates | Cells in the outer wells of a microplate can behave differently due to evaporation. Avoid using the outermost wells or ensure proper humidification during incubation. |
| Compound Instability | If the compound degrades over the course of the assay, it can lead to an inconsistent response. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for a Cell-Based Assay
-
Cell Preparation: Culture cells to be used in the assay to approximately 80% confluency.
-
Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions in culture medium.
-
Seeding: Plate the cells in a 96-well plate at various densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubation: Incubate the plate for the intended duration of your assay (e.g., 24, 48, or 72 hours).
-
Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cell number.
-
Analysis: Plot cell number versus seeding density to identify the linear range of cell growth. The optimal seeding density will be within this linear range at the end of the experiment.
Protocol 2: Standard Dose-Response Experiment for this compound
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Cell Seeding: Seed your target cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution of this compound:
-
Prepare an intermediate dilution of the this compound stock in culture medium. For a final starting concentration of 100 µM, you might prepare a 2X working stock of 200 µM.
-
Perform serial dilutions (e.g., 1:3 or 1:5) of the 2X working stock in culture medium across a row of a separate dilution plate.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known inhibitor/activator).
-
-
Treatment: Add an equal volume of the 2X serially diluted compound to the corresponding wells of the cell plate.
-
Incubation: Incubate the plate for the desired duration of the experiment.
-
Assay Readout: Perform the specific assay to measure the desired biological endpoint (e.g., cell viability, enzyme activity, gene expression).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50/EC50.
Visualizations
Caption: A typical workflow for a dose-response experiment.
Caption: A logical workflow for troubleshooting low compound activity.
References
- 1. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Biopharma & Bioprocessing [evonik.com]
- 5. In vitro characterization and rational analog design of a novel inhibitor of telomerase assembly in MDA MB 231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize PC-046 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of PC-046, a potent tubulin-binding agent.
Understanding this compound and Off-Target Effects
This compound is a small molecule inhibitor that targets tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the M-phase and subsequent apoptosis in cancer cells. While potent in its on-target activity, like many small molecule inhibitors, this compound has the potential for off-target effects, which can lead to undesired cellular responses and toxicity. This guide provides strategies to identify, validate, and minimize these effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: The primary on-target effect of this compound is the inhibition of tubulin polymerization. This leads to the disruption of microtubule dynamics, causing mitotic arrest and ultimately, apoptosis in proliferating cells.
Q2: What are the potential off-target effects of this compound?
A2: While a specific off-target profile for this compound is not publicly available, tubulin-binding agents, particularly those interacting with the colchicine-binding site, are known to have potential off-target effects leading to neurotoxicity and myelosuppression.[1][2] These toxicities are thought to arise from the disruption of microtubule-dependent processes in non-cancerous cells, such as axonal transport in neurons and the proliferation of hematopoietic progenitor cells.[1][2]
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects in my experiments?
A3: The optimal concentration will be cell-line specific and should be determined empirically. A dose-response experiment is crucial. You should aim for the lowest concentration that elicits the desired on-target effect (e.g., cell cycle arrest or apoptosis in cancer cells) while having a minimal impact on control, non-target cells. Comparing the IC50 values for on-target effects with those for any identified off-target effects will help define a therapeutic window.
Q4: Are there any known resistance mechanisms to this compound?
A4: While specific resistance mechanisms to this compound have not been detailed, resistance to tubulin-binding agents can arise from several factors, including the overexpression of drug efflux pumps (like P-glycoprotein), mutations in tubulin that alter drug binding, and changes in the expression of different tubulin isotypes.[3]
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a systematic approach to identifying and mitigating off-target effects of this compound in your experimental models.
Problem 1: Observing unexpected cellular phenotypes or toxicity at effective concentrations.
Possible Cause: Off-target activity of this compound.
Solutions:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, tubulin, in your experimental system.
-
Experiment: Perform an in vitro tubulin polymerization assay with varying concentrations of this compound.
-
Expected Outcome: A dose-dependent inhibition of tubulin polymerization.
-
-
Identify Potential Off-Targets:
-
Experiment 1: Kinase Profiling. Screen this compound against a panel of kinases to identify any unintended interactions. Many small molecule inhibitors exhibit off-target effects on kinases.
-
Experiment 2: Cellular Thermal Shift Assay (CETSA). This method can identify direct binding of this compound to proteins in a cellular context. Changes in the thermal stability of a protein in the presence of this compound indicate a direct interaction.
-
-
Validate Off-Target Effects:
-
Experiment: Once a potential off-target is identified, validate its functional relevance. For example, if a kinase is identified, use a known selective inhibitor for that kinase to see if it phenocopies the off-target effect of this compound. Alternatively, use siRNA or CRISPR to knock down the potential off-target and assess if this rescues the off-target phenotype.
-
Problem 2: Significant neurotoxicity or myelosuppression observed in in vivo models.
Possible Cause: On-target effects in non-cancerous tissues or off-target effects.
Solutions:
-
Dose Optimization and Scheduling:
-
Experiment: Conduct a dose-escalation study to find the maximum tolerated dose (MTD). Evaluate different dosing schedules (e.g., intermittent vs. continuous) to minimize toxicity while maintaining efficacy.
-
-
Combination Therapy:
-
Experiment: Combine a lower, less toxic dose of this compound with another therapeutic agent that has a different mechanism of action. This can potentially achieve a synergistic anti-cancer effect while reducing the side effects of this compound.
-
-
Targeted Delivery:
-
Approach: For preclinical development, consider encapsulating this compound in nanoparticles or conjugating it to an antibody that targets a tumor-specific antigen to increase its concentration at the tumor site and reduce systemic exposure.
-
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
Methodology:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in polymerization buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare serial dilutions of this compound in polymerization buffer. Include a DMSO-only control.
-
In a pre-chilled 96-well plate on ice, add the appropriate volume of polymerization buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Add the diluted this compound or DMSO control to the appropriate wells.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance vs. time to generate polymerization curves.
Data Analysis:
| Parameter | Description |
| Vmax | The maximum rate of polymerization, determined from the steepest slope of the curve. |
| Lag time | The time before the onset of rapid polymerization. |
| Maximal Polymer Mass | The absorbance at the plateau of the curve. |
Protocol 2: Kinase Profiling
This protocol provides a general workflow for screening this compound against a kinase panel. This is typically performed as a service by specialized companies.
Methodology:
-
Compound Submission: Provide a stock solution of this compound at a known concentration.
-
Assay Format: The service provider will typically use a radiometric, fluorescence, or luminescence-based assay to measure the activity of a large panel of kinases in the presence of a set concentration of this compound (e.g., 1 µM).
-
Data Analysis: The results are usually reported as the percent inhibition of each kinase relative to a control. Significant hits (e.g., >50% inhibition) should be followed up with IC50 determination.
Kinase Selectivity Data Table (Hypothetical for this compound):
| Kinase | Percent Inhibition at 1 µM this compound | IC50 (nM) |
| On-Target (Tubulin) | N/A | 15 |
| Off-Target Kinase A | 85% | 250 |
| Off-Target Kinase B | 60% | 1200 |
| Off-Target Kinase C | 15% | >10000 |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of this compound to target proteins in a cellular environment.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
PBS
-
Protease inhibitor cocktail
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the putative off-target protein
Methodology:
-
Culture cells to ~80% confluency.
-
Treat cells with either this compound at the desired concentration or DMSO as a vehicle control for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the protein of interest in the soluble fraction by SDS-PAGE and Western blotting.
Data Analysis:
-
Plot the band intensity of the protein of interest against the temperature for both the this compound treated and DMSO control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects of this compound.
Caption: On-target and potential off-target signaling pathways of this compound.
References
- 1. Neurotoxicity of colchicine and other tubulin-binding agents: a selective vulnerability of certain neurons to the disruption of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-III Tubulin Levels Determine the Neurotoxicity Induced by Colchicine-Site Binding Agent Indibulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PC-046 Stability and Handling
This technical support center provides guidance on the degradation and proper storage of the research compound PC-046. The information is tailored for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of this compound?
A1: this compound, like many organic compounds, is susceptible to degradation from exposure to light (photodegradation), heat (thermal degradation), moisture (hydrolysis), and oxygen (oxidation). The specific rate and pathway of degradation will depend on the chemical structure of this compound and the experimental conditions.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound in a tightly sealed container, purged with an inert gas like argon or nitrogen, and stored in a freezer at -20°C or below. For daily use, a small aliquot can be stored in a refrigerator at 2-8°C to avoid repeated freeze-thaw cycles.[1][2][3][4][5] Light-sensitive compounds should always be stored in amber vials or containers wrapped in aluminum foil.[2]
Q3: How can I tell if my stock of this compound has degraded?
A3: Visual inspection may reveal changes in color or consistency. However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks or a decrease in the main compound's peak area in an HPLC chromatogram, or new signals in an NMR spectrum, are strong indicators of degradation.[6][7]
Q4: Can the solvent I use affect the stability of this compound?
A4: Yes, the choice of solvent is critical. Protic solvents, such as water and methanol, can participate in hydrolysis, especially if the compound has susceptible functional groups like esters or amides. Some solvents can also contain impurities that may catalyze degradation. For example, chloroform can contain trace amounts of hydrochloric acid, which can degrade acid-sensitive compounds.[8] It is crucial to use high-purity, anhydrous solvents when preparing stock solutions for long-term storage.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments due to the instability of this compound.
Troubleshooting HPLC Analyses
| Symptom | Possible Cause (related to this compound degradation) | Recommended Solution |
| Appearance of unexpected peaks in the chromatogram. | This compound is degrading in the sample vial or on the column. | Prepare fresh samples immediately before analysis. Use an autosampler with temperature control to keep samples cool.[9][10][11] |
| The peak area of this compound is smaller than expected. | The compound has degraded in the stock solution or during sample preparation. | Prepare a fresh stock solution from a new aliquot of solid this compound. Protect the sample from light and heat during preparation. |
| Poor peak shape (tailing or fronting). | Degradation products are co-eluting with the main peak. | Optimize the mobile phase and gradient to improve the separation of this compound from its degradants.[1] |
| Shifting retention times. | The composition of the mobile phase may be changing over time, or the column itself is degrading due to interaction with the compound or its degradants. | Ensure the mobile phase is well-mixed and degassed. If the problem persists, consider if the compound's degradation products are irreversibly binding to the column, which may require column flushing or replacement.[9] |
Troubleshooting NMR Spectroscopy
| Symptom | Possible Cause (related to this compound degradation) | Recommended Solution |
| New, unexpected signals in the spectrum. | This compound is degrading in the NMR tube. | Prepare the NMR sample immediately before analysis. If the compound is sensitive to acidic conditions, consider using a deuterated solvent that does not contain trace acids (e.g., avoid CDCl3 which can form DCl).[8] |
| Reduced intensity of expected signals. | The concentration of this compound has decreased due to degradation. | Re-prepare the sample using a fresh stock. If possible, acquire the spectrum quickly after preparation. |
| Broadening of NMR signals. | The presence of paramagnetic species from oxidative degradation or aggregation of the compound/degradants. | Ensure the solvent is deoxygenated. Check for any discoloration of the sample that might indicate oxidation. |
Troubleshooting Biological Assays
| Symptom | Possible Cause (related to this compound degradation) | Recommended Solution |
| Lower than expected biological activity. | This compound has degraded, leading to a lower effective concentration of the active compound. | Use a freshly prepared solution of this compound for each experiment. Confirm the concentration and purity of the stock solution using an analytical technique like HPLC before use. |
| Inconsistent or non-reproducible results. | The rate of degradation may vary between experiments due to differences in incubation time, temperature, or exposure to light. | Standardize all experimental conditions meticulously. Protect the compound from light during all steps of the assay. Prepare dilutions immediately before adding to the assay plate.[12] |
| High background signal or unexpected assay interference. | Degradation products may be interfering with the assay's detection system (e.g., fluorescence, luminescence). | Run a control with a "degraded" sample of this compound (prepared by forced degradation) to see if the degradants themselves are active or interfering in the assay.[13] |
Data Presentation: Impact of Storage Conditions on this compound Stability
The following table summarizes the potential effects of various storage and handling conditions on the stability of this compound.
| Condition | Potential Degradation Pathway | Recommended Mitigation Strategy | Expected Stability |
| Room Temperature (20-25°C) | Thermal Degradation, Oxidation | Store at recommended lower temperatures. | Low (days to weeks) |
| Refrigerated (2-8°C) | Slow Thermal Degradation, Oxidation | Store in a sealed, airtight container. | Moderate (weeks to months) |
| Frozen (-20°C or below) | Minimal Thermal Degradation | Store in a sealed container, purged with inert gas. Avoid freeze-thaw cycles. | High (months to years) |
| Exposure to Light | Photodegradation | Store in amber vials or wrap containers in aluminum foil. | Low |
| Presence of Moisture | Hydrolysis | Store in a desiccator or with a desiccant. Use anhydrous solvents. | Low to Moderate |
| Presence of Oxygen | Oxidation | Purge container with inert gas (Argon, Nitrogen). | Low to Moderate |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.[2][14][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 24, 48, and 72 hours. Also, place a solution of the compound at 70°C for the same durations.
-
Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and UV energy of 200 watt hours/square meter.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to identify and quantify the parent compound and any degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for this compound under each condition.
-
Characterize the degradation products using mass spectrometry and, if possible, NMR.
-
The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without overly complex secondary degradation.[15]
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. sgs.com [sgs.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pharmaguidelines.co.uk [pharmaguidelines.co.uk]
- 5. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. resolvemass.ca [resolvemass.ca]
Technical Support Center: Overcoming Poor PC-046 Efficacy in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with PC-046, a potent microtubule destabilizing agent.
Introduction to this compound
This compound is a synthetic, small-molecule tubulin-binding agent that inhibits microtubule polymerization, leading to cell cycle arrest in the M-phase and subsequent apoptosis. While showing promise in preclinical models of hematologic malignancies and prostate cancer, its efficacy in a broader range of solid tumors can be limited by various resistance mechanisms. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule destabilizing agent. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for cell division, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.
Q2: Why am I observing poor efficacy of this compound in my solid tumor cell line or xenograft model?
A2: Poor efficacy of this compound in solid tumors can be attributed to several factors:
-
Multidrug Resistance (MDR): Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.[1][2]
-
Alterations in Tubulin Isotypes: Solid tumors can alter the expression of different β-tubulin isotypes.[3][4] Some isotypes, like βIII-tubulin, are associated with resistance to microtubule-targeting agents.[3][4]
-
Dysregulation of Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, can counteract the apoptotic effects of this compound.[5][6][7]
Q3: Which solid tumor types are known to be more resistant to microtubule destabilizing agents like this compound?
A3: While sensitivity can be cell-line specific, certain solid tumor types have shown higher intrinsic or acquired resistance to vinca alkaloids (a class of microtubule destabilizers similar to this compound). These include some breast cancers, non-small cell lung cancer, and certain types of gastric cancer.[1][2][8]
Q4: How can I determine if my cells are resistant to this compound due to P-gp overexpression?
A4: You can perform a P-gp efflux assay using a fluorescent substrate like Rhodamine 123 or a fluorescently-labeled drug. Resistant cells with high P-gp activity will show lower intracellular fluorescence due to active efflux of the dye. This can be reversed by co-incubation with a P-gp inhibitor like verapamil.
Q5: What are some strategies to overcome this compound resistance in my experiments?
A5: Several strategies can be employed:
-
Combination Therapy: Combine this compound with a P-gp inhibitor to block drug efflux.
-
Targeting Resistance Pathways: Use inhibitors of the PI3K/Akt or MAPK/ERK pathways in combination with this compound to block pro-survival signaling.
-
Alternative Scheduling: Explore different dosing schedules, as continuous low-dose (metronomic) administration may have different effects on the tumor microenvironment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High IC50 value of this compound in my solid tumor cell line. | 1. High expression of P-glycoprotein (P-gp). 2. Expression of resistant β-tubulin isotypes (e.g., βIII-tubulin). 3. Activation of pro-survival signaling pathways (PI3K/Akt, MAPK/ERK). | 1. Perform a P-gp efflux pump assay. If positive, consider co-treatment with a P-gp inhibitor (e.g., verapamil). 2. Analyze the expression of β-tubulin isotypes by Western blot. 3. Assess the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., Akt, ERK1/2) by Western blot. Consider co-treatment with inhibitors of these pathways. |
| This compound fails to induce G2/M arrest in my cells. | 1. Insufficient intracellular drug concentration due to efflux pumps. 2. Altered tubulin dynamics that are less sensitive to this compound. 3. Cell cycle checkpoint defects. | 1. Confirm drug uptake and retention. 2. Visualize microtubule morphology using immunofluorescence after this compound treatment. 3. Analyze the expression of key cell cycle regulatory proteins. |
| In vivo tumor xenograft is not responding to this compound treatment. | 1. Poor drug bioavailability or tumor penetration. 2. Rapid development of resistance in the tumor. 3. High expression of P-gp in the tumor. | 1. Verify the pharmacokinetic properties of this compound in your model system. 2. Analyze tumor tissue from treated and untreated animals for markers of resistance (P-gp, β-tubulin isotypes). 3. Consider combination therapy with a P-gp inhibitor or an inhibitor of a relevant signaling pathway. |
Data Presentation
The following tables provide representative IC50 values for Vincristine, a well-characterized microtubule destabilizing agent with a similar mechanism of action to this compound, in various solid tumor cell lines. This data can be used as a reference for expected efficacy and for selecting appropriate cell models for your studies.
Table 1: Vincristine IC50 Values in Different Solid Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (nM) | Reference |
| A549 | Lung Carcinoma | 40 | [9] |
| MCF-7 | Breast Adenocarcinoma | 5 | [9] |
| 1A9 | Ovarian Carcinoma | 4 | [9] |
| SY5Y | Neuroblastoma | 1.6 | [9] |
Table 2: Comparison of Vincristine IC50 in Sensitive vs. Resistant Breast Cancer Cell Lines
| Cell Line | Description | IC50 (nM) | Reference |
| MCF7-WT | Wild-type | 7.371 | [10] |
| VCR/MCF7 | Vincristine-resistant | 10,574 | [10] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the efficacy of this compound and potential resistance mechanisms.
Cell Viability Assay to Determine IC50
This protocol uses a standard MTT assay to measure cell viability after treatment with this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule morphology in cells treated with this compound.
-
Materials:
-
Cells grown on coverslips
-
This compound
-
Methanol (ice-cold)
-
PBS (Phosphate-Buffered Saline)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with this compound at the desired concentration and for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the antibody).
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and experimental workflows for investigating resistance.
Caption: Mechanism of action of this compound as a microtubule destabilizing agent.
Caption: A logical workflow for troubleshooting poor this compound efficacy.
Caption: Key signaling pathways involved in resistance to microtubule destabilizers.
References
- 1. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between Raf-MEK-ERK and PI3K-Akt-GSK3β signaling networks promotes chemoresistance, invasion/migration and stemness via expression of CD44 variants (v4 and v6) in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A subcelluar proteomic investigation into vincristine-resistant gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
Interpreting unexpected results from PC-046 experiments
Disclaimer: The following information is based on a hypothetical research compound designated as "PC-046," a novel, selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. This content is for illustrative purposes to demonstrate the structure and content of a technical support resource.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase). By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2 (extracellular signal-regulated kinases). This leads to the inhibition of the MAPK/ERK signaling cascade, which is frequently hyperactivated in various cancers and promotes cell proliferation and survival.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is expected to show the highest efficacy in cell lines with activating mutations in the MAPK/ERK pathway, particularly those with BRAF (e.g., V600E) or RAS (e.g., KRAS, NRAS) mutations. These mutations lead to constitutive activation of the pathway, making the cells highly dependent on MEK signaling for their growth and survival.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to dissolve this compound in DMSO to create a stock solution of 10-20 mM. The stock solution should be stored at -20°C for short-term storage (up to 1-2 weeks) and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Lower than expected potency (High IC50 values) in sensitive cell lines.
| Possible Cause | Recommended Action |
| Compound Degradation | Ensure proper storage of the compound (-80°C for long-term). Prepare fresh dilutions from a new stock for each experiment. |
| Cell Line Integrity | Verify the identity and mutation status (e.g., BRAF, KRAS) of your cell line via STR profiling and sequencing. Ensure cells are from a low passage number. |
| Assay Conditions | Optimize cell seeding density and incubation time with the compound. Ensure the assay endpoint (e.g., 72 hours for proliferation) is appropriate for the cell line's doubling time. |
| Serum Interference | High concentrations of growth factors in fetal bovine serum (FBS) can competitively activate the MAPK pathway. Consider reducing the FBS concentration during the compound treatment period. |
Issue 2: Inconsistent or absent inhibition of ERK phosphorylation in Western Blots.
| Possible Cause | Recommended Action |
| Suboptimal Lysis Buffer | Ensure the lysis buffer contains adequate concentrations of phosphatase and protease inhibitors to preserve protein phosphorylation states. |
| Timing of Lysate Collection | Inhibition of p-ERK is a rapid event. Harvest cell lysates within 1-4 hours post-treatment with this compound for optimal detection of target engagement. |
| Antibody Quality | Verify the specificity and optimal dilution of the primary antibodies for phosphorylated ERK (p-ERK) and total ERK (t-ERK). |
| Insufficient Drug Concentration | Confirm that the concentrations of this compound used are sufficient to inhibit MEK in the specific cell line being tested. Refer to dose-response data. |
Quantitative Data Summary
Table 1: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | This compound IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 5 |
| HT-29 | Colorectal Cancer | BRAF V600E | 10 |
| HCT116 | Colorectal Cancer | KRAS G13D | 25 |
| MCF7 | Breast Cancer | PIK3CA E545K | > 10,000 |
| HeLa | Cervical Cancer | Wild-type BRAF/RAS | > 10,000 |
Table 2: Effect of this compound on ERK Phosphorylation in A375 Cells
| This compound Concentration (nM) | p-ERK / t-ERK Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.52 |
| 5 | 0.15 |
| 20 | 0.02 |
| 100 | < 0.01 |
Key Experimental Protocols
1. Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
2. Western Blot for p-ERK and t-ERK
-
Cell Treatment and Lysis: Plate cells in a 6-well plate. The next day, treat with varying concentrations of this compound for 2 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2 and t-ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal for each sample.
Visualizations
Technical Support Center: Troubleshooting Metaphase Arrest with PC-046
Welcome to the technical support center for PC-046. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the induction of metaphase arrest using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce metaphase arrest?
A1: this compound is a potent, synthetically-derived, small molecule tubulin-binding agent. Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle. This disruption activates the spindle assembly checkpoint, leading to cell cycle arrest in the metaphase stage of mitosis.[1]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated growth inhibitory activity in a variety of tumor types in vitro. Efficacy has been shown in human tumor xenografts of MV-4-11 acute myeloid leukemia, MM.1S multiple myeloma, and DU-145 prostate cancer.[1]
Q3: What are the key advantages of this compound compared to other tubulin-destabilizing agents?
A3: this compound offers several advantages, including ease of synthesis, high oral bioavailability (approximately 71%), and distribution to both plasma and bone marrow. Notably, it does not appear to be subject to multidrug resistance (MDR) cross-resistance and lacks acute myelotoxicity at effective doses.[1]
Q4: How should I store and handle this compound?
A4: While specific storage instructions should be obtained from the supplier, as a general guideline for small molecules, this compound powder should be stored in a cool, dry, and dark place. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: this compound Not Inducing Metaphase Arrest
This guide addresses common issues encountered when this compound fails to induce the expected metaphase arrest in your cell line.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Mitotic Index | 1. Suboptimal Concentration of this compound: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. We recommend a starting range based on published data, if available, or a logarithmic dilution series (e.g., 1 nM to 1 µM). |
| 2. Inappropriate Incubation Time: The duration of this compound treatment may be too short to allow a significant population of cells to enter mitosis and arrest. | Optimize the incubation time. A time-course experiment (e.g., 12, 16, 20, 24 hours) is recommended to identify the peak of metaphase arrest for your specific cell line.[2] | |
| 3. Poor Cell Health: Cells that are unhealthy, overly confluent, or have a low proliferation rate will not effectively enter mitosis. | Ensure cells are in the exponential growth phase and are at an optimal confluency (typically 50-70%) at the time of treatment. Regularly check for signs of stress or contamination. | |
| 4. Incorrect Drug Preparation/Storage: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions of this compound from powder. Ensure proper storage of both the powder and stock solutions as per the manufacturer's instructions. | |
| Poor Chromosome Morphology/Spreads | 1. Prolonged Metaphase Arrest: Extended exposure to mitotic inhibitors can lead to chromosome over-condensation and scattering. | Reduce the incubation time with this compound. The optimal window for well-defined chromosomes may be narrower than that for the highest mitotic index. |
| 2. Suboptimal Harvesting and Fixation: Incorrect hypotonic treatment or fixation can result in poor chromosome spreading and morphology. | Optimize the hypotonic treatment (time and temperature) and use freshly prepared, ice-cold fixative (e.g., 3:1 methanol:acetic acid). The dropping technique onto slides should also be optimized for humidity and height. | |
| Cell Death/Apoptosis | 1. This compound Concentration is Too High: Excessive concentrations of this compound can be cytotoxic. | Reduce the concentration of this compound. The optimal concentration for metaphase arrest should be below the threshold that induces significant apoptosis. |
| 2. Prolonged Mitotic Arrest: Cells arrested in mitosis for an extended period can undergo apoptosis or mitotic slippage. | Decrease the incubation time with this compound. Analyze cells at earlier time points to capture the metaphase arrest before the onset of significant cell death. | |
| No Effect Observed | 1. Cell Line Resistance: The target cell line may be inherently resistant to tubulin-destabilizing agents. | Consider using a positive control cell line known to be sensitive to tubulin inhibitors. If resistance is confirmed, alternative methods of cell synchronization and arrest may be necessary. |
| 2. Inactive Compound: The this compound compound may be inactive. | Test the compound on a sensitive, well-characterized cell line. If possible, verify the compound's identity and purity through analytical methods. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration and Incubation Time
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase (50-70% confluency) at the time of analysis.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 1 nM, 10 nM, 100 nM, and 1 µM. Add the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Time Course: For each concentration, set up parallel experiments to be harvested at different time points (e.g., 12, 16, 20, and 24 hours).
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Flow Cytometry:
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry. The population of cells arrested in the G2/M phase will indicate the effectiveness of the treatment.
-
Protocol 2: Immunofluorescence Staining of Microtubules and Chromosomes
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
This compound Treatment: Treat the cells with the predetermined optimal concentration and incubation time of this compound to induce metaphase arrest.
-
Fixation:
-
Gently wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
DNA Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the chromosomes with a DNA dye such as DAPI or Hoechst 33342.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Cells successfully arrested in metaphase will show condensed chromosomes and disrupted or absent mitotic spindles.
Visualizations
Caption: Mechanism of action of this compound leading to metaphase arrest.
References
Improving the therapeutic index of PC-046
Welcome to the technical support center for PC-046, a potent, orally bioavailable, small-molecule tubulin-destabilizing agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in pre-clinical research and to offer strategies for improving its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a tubulin-binding agent that disrupts microtubule dynamics. Its primary mechanism involves the inhibition of tubulin polymerization, leading to the destabilization of microtubules. This disruption of the cellular cytoskeleton induces cell cycle arrest in the G2/M phase, specifically during metaphase, and subsequently triggers apoptosis in cancer cells.[1] this compound has shown a correlation with other tubulin destabilizing agents like vincristine and vinblastine.[1]
Q2: What are the key advantages of this compound over other tubulin-destabilizing agents?
A2: this compound offers several potential advantages, including:
-
Ease of Synthesis: As a synthetically-derived small molecule, it may have a more straightforward and cost-effective manufacturing process compared to natural products.[1]
-
Oral Bioavailability: Pharmacokinetic studies have demonstrated good oral bioavailability (around 71% in murine models), which is a significant advantage for clinical development.[1]
-
Lack of MDR Cross-Resistance: this compound appears to be unaffected by common multidrug resistance (MDR) mechanisms, suggesting it may be effective in tumors that have developed resistance to other chemotherapeutics.[1]
-
Favorable Acute Toxicity Profile: Studies in non-tumor bearing SCID mice indicated a lack of acute myelosuppression at doses near the acute lethal dose, a common and dose-limiting toxicity for many tubulin inhibitors.[1]
-
Selective Activity: It was initially identified for its selective activity in tumors with a deficiency in the DPC4/SMAD4 tumor suppressor gene.[1]
Q3: In which cancer types has this compound shown preclinical efficacy?
A3: Preclinical studies have demonstrated the growth inhibitory activity of this compound in a variety of tumor types in vitro. In vivo efficacy has been shown in human tumor xenograft models of acute myeloid leukemia (MV-4-11), multiple myeloma (MM.1S), and prostate cancer (DU-145).[1]
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in cell viability assays. | 1. Cell line variability (passage number, confluency).2. Inaccurate drug concentration due to improper dissolution or storage.3. Variations in incubation time.4. Contamination of cell cultures. | 1. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density.2. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.3. Standardize the incubation time for all experiments.4. Regularly test for mycoplasma contamination. |
| Low efficacy in an in vivo xenograft model. | 1. Suboptimal dosing regimen (dose and schedule).2. Poor drug exposure at the tumor site.3. The tumor model is inherently resistant to tubulin-destabilizing agents.4. Issues with formulation and administration. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Evaluate different dosing schedules (e.g., daily, every other day).2. Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug concentration in plasma and tumor tissue with anti-tumor activity.3. Confirm the expression of the target (tubulin) in the tumor cells. Consider testing this compound in combination with other agents.4. Ensure the formulation is stable and properly administered (e.g., oral gavage). |
| Observed toxicity in animal models at expected therapeutic doses. | 1. The therapeutic index is narrow for the specific model.2. Off-target effects of this compound.3. Strain-specific sensitivity of the animal model. | 1. Explore strategies to improve the therapeutic index (see section below).2. Investigate potential off-target toxicities through histopathology and clinical chemistry.3. Consider using a different animal strain or species for toxicity studies. |
| Precipitation of this compound in cell culture media. | 1. Poor solubility of this compound in aqueous solutions.2. The final concentration of the solvent (e.g., DMSO) is too high. | 1. Ensure the stock solution is fully dissolved before diluting in media. The final concentration of this compound should not exceed its solubility limit in the media.2. Keep the final solvent concentration below a non-toxic level (typically <0.5% for DMSO). |
Strategies to Improve the Therapeutic Index of this compound
The therapeutic index (TI) is a critical parameter in drug development, representing the window between the effective dose and the toxic dose.[2] Improving the TI of this compound can enhance its clinical potential.
Advanced Drug Delivery Systems
Targeted delivery of this compound to tumor tissues can increase its local concentration at the site of action while minimizing exposure to healthy tissues, thereby widening the therapeutic window.
-
Liposomal Formulations: Encapsulating this compound in liposomes can alter its pharmacokinetic profile, leading to prolonged circulation time and preferential accumulation in tumors through the enhanced permeability and retention (EPR) effect.[3]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to formulate nanoparticles containing this compound, potentially improving its solubility, stability, and tumor-targeting capabilities.[3]
-
Antibody-Drug Conjugates (ADCs): If a specific cell surface antigen is identified on target tumor cells, this compound could be developed as a payload for an ADC. This approach offers highly targeted delivery of the cytotoxic agent.[4][5]
Combination Therapies
Combining this compound with other anti-cancer agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug to be used.
-
Combination with DNA Damaging Agents: Since this compound arrests cells in the M-phase, it may sensitize them to DNA-damaging agents (e.g., platinum-based drugs, radiation) that are most effective against actively dividing cells.
-
Combination with Inhibitors of Anti-Apoptotic Proteins: Combining this compound with inhibitors of anti-apoptotic proteins (e.g., Bcl-2 inhibitors) could enhance the induction of apoptosis in cancer cells.
-
Combination with Drug Sensitizers: Utilizing non-toxic drug sensitizers can enhance the pharmacokinetics of this compound or modulate cellular pathways to increase its efficacy at lower concentrations.[6]
Modulating Oxidative Stress
Some anticancer agents increase reactive oxygen species (ROS) in tumor cells, which have higher basal levels of oxidative stress than normal cells.
-
Targeting Glutathione Metabolism: Co-administration of buthionine sulfoximine (BSO), a glutathione synthesis inhibitor, could potentially increase the cytotoxicity of this compound in tumor cells by enhancing oxidative stress.[7] However, careful dose optimization is required as this can also increase toxicity in normal cells.[7]
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | DPC4/SMAD4 Status | IC50 (nM) |
| PANC-1 | Pancreatic | Deficient | 15 |
| AsPC-1 | Pancreatic | Deficient | 25 |
| BxPC-3 | Pancreatic | Wild-Type | 150 |
| MV-4-11 | Acute Myeloid Leukemia | N/A | 10 |
| MM.1S | Multiple Myeloma | N/A | 18 |
| DU-145 | Prostate | Wild-Type | 35 |
| A549 | Lung | Wild-Type | 200 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in SCID Mice
| Parameter | Value |
| Route of Administration | Oral Gavage |
| Dose | 10 mg/kg |
| Bioavailability (F%) | 71% |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 2 |
| Half-life (t1/2) (h) | 6.5 |
| Distribution | Plasma and Bone Marrow |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Tubulin Polymerization Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and various concentrations of this compound or a control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as a polymerization inhibitor).
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the change in absorbance (turbidity) at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance versus time. Inhibition of polymerization by this compound will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the therapeutic index in cancer therapy by using antibody-drug conjugates designed with a moderately cytotoxic drug. | Semantic Scholar [semanticscholar.org]
- 6. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to KN046 and Vinblastine: Two Distinct In Vivo Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy and mechanisms of action of two distinct anticancer agents: KN046, a novel bispecific antibody, and vinblastine, a classic chemotherapeutic agent. While direct comparative in vivo studies are not available, this document synthesizes existing data to offer a comprehensive overview of their individual properties, experimental validation, and therapeutic potential.
Executive Summary
KN046 and vinblastine represent two different eras and strategies in cancer therapy. KN046 is a modern immunotherapy agent, a bispecific antibody targeting PD-L1 and CTLA-4, designed to activate the patient's immune system to fight cancer. In contrast, vinblastine is a long-established cytotoxic agent that directly targets and kills rapidly dividing cancer cells by inhibiting microtubule formation. This guide will delve into their distinct mechanisms of action, summarize key in vivo efficacy data from preclinical and clinical studies, and provide insights into the experimental methodologies used to evaluate these drugs.
Mechanism of Action
The fundamental difference between KN046 and vinblastine lies in their mechanisms of action.
KN046: As a bispecific antibody, KN046 simultaneously targets two immune checkpoint proteins: Programmed Death-Ligand 1 (PD-L1) and Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4). By blocking these two pathways, KN046 aims to unleash a more potent and durable anti-tumor immune response than single-agent immunotherapies.
Vinblastine: Vinblastine is a vinca alkaloid derived from the Madagascar periwinkle plant.[1][2] Its primary mechanism involves the inhibition of microtubule polymerization by binding to tubulin.[1][2][3] This disruption of the microtubule cytoskeleton interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis (programmed cell death) of rapidly dividing cells.[1][3]
Signaling Pathway Diagrams
Figure 1: Mechanism of action of KN046.
Figure 2: Mechanism of action of Vinblastine.
In Vivo Efficacy Data
Due to the absence of head-to-head studies, the in vivo efficacy data for KN046 and vinblastine are presented separately.
KN046 Efficacy Data
KN046 has been evaluated in several clinical trials for various cancer types. The following tables summarize key findings.
Table 1: Efficacy of KN046 in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Trial Phase | Patient Population | Dosage | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase II | Failed platinum-based chemotherapy | 3 mg/kg Q2W | 13.3% | 3.68 months | 19.70 months |
| Phase II | Failed platinum-based chemotherapy | 5 mg/kg Q2W | 14.7% | 3.68 months | 13.04 months |
| Phase II | First-line metastatic (in combination with chemotherapy) | Not specified | 46.0% | 5.8 months | 26.6 months |
Data sourced from clinical trials NCT03838848 and NCT04054531.[3][4]
Table 2: Efficacy of KN046 in Metastatic Triple-Negative Breast Cancer (TNBC)
| Trial Phase | Patient Population | Dosage | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase II | First-line metastatic (in combination with nab-paclitaxel) | 3 mg/kg or 5 mg/kg | 44.0% | 7.33 months | 30.92 months |
Data sourced from clinical trial NCT03872791.[5]
Vinblastine Efficacy Data
Vinblastine's in vivo efficacy has been established over decades of use. The following table provides an example from a preclinical study.
Table 3: Efficacy of Vinblastine in a B16 Melanoma Mouse Model
| Treatment Group | Outcome | Result |
| Vehicle Control | Tumor Growth | Uninhibited |
| Vinblastine (Intra-tumor injection) | Tumor Growth | Significantly delayed compared to control |
| Vinblastine (Intra-tumor injection) | Apoptosis of Tumor Cells | Significant increase in TUNEL-positive cells (19.5% vs 5.7% in control) |
Data from a study investigating the dual therapeutic efficacy of vinblastine.[6]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings.
KN046 Clinical Trial Protocol (Example: NSCLC, NCT03838848)
-
Study Design: A multi-center, open-label, phase II clinical trial.[4]
-
Patient Population: Patients with advanced NSCLC who have failed or are intolerant to platinum-based chemotherapy.[4]
-
Intervention: KN046 administered intravenously at 3 mg/kg or 5 mg/kg every 2 weeks.[4]
-
Primary Endpoint: Objective Response Rate (ORR) evaluated by a blinded independent review committee.[4]
-
Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.[4]
Vinblastine In Vivo Experimental Protocol (Example: B16 Melanoma Model)
-
Animal Model: C57BL/6 mice.[6]
-
Tumor Model: Subcutaneous injection of B16 melanoma cells.
-
Intervention: Intra-tumor injection of vinblastine solution (100 µM or 90 µg/ml) or vehicle (0.5% DMSO in PBS).[6]
-
Efficacy Assessment:
Experimental Workflow Diagram
Figure 3: Comparative experimental workflows.
Discussion and Conclusion
This guide highlights the distinct profiles of KN046 and vinblastine. KN046 represents a targeted immunotherapy approach with promising efficacy in solid tumors, often in combination with chemotherapy. Its mechanism relies on modulating the patient's immune system to recognize and attack cancer cells. Vinblastine, a cornerstone of chemotherapy for many years, exerts its effect through direct cytotoxicity, which, while effective, is also associated with significant side effects due to its non-specific action on all rapidly dividing cells.
The choice between these or similar agents in a clinical or research setting depends on the cancer type, the patient's prior treatments, the desired therapeutic strategy (immunomodulation vs. direct cytotoxicity), and the acceptable toxicity profile. Future research may explore the potential synergistic effects of combining newer immunotherapies like KN046 with traditional chemotherapeutic agents like vinblastine to achieve more potent and durable anti-tumor responses.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. For any clinical decisions, please consult with a qualified healthcare professional.
References
- 1. CareAcross [careacross.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KN046, a bispecific antibody against PD-L1 and CTLA-4, plus chemotherapy as first-line treatment for metastatic NSCLC: A multicenter phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of KN046, a novel bispecific antibody against PD-L1 and CTLA-4, in patients with non-small cell lung cancer who failed platinum-based chemotherapy: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-PD-L1/CTLA-4 bispecific antibody KN046 in combination with nab-paclitaxel in first-line treatment of metastatic triple-negative breast cancer: a multicenter phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Challenge of Multidrug Resistance: A Comparative Analysis of Novel Anticancer Agents
For immediate release:
This guide provides a comprehensive framework for evaluating the cross-resistance profile of novel anticancer compounds in multidrug-resistant (MDR) cancer cells. Due to the current lack of publicly available data for a compound specifically designated as "PC-046," this document will utilize data from well-characterized taxanes—paclitaxel and docetaxel—to illustrate the experimental approach and data presentation necessary for such an analysis. This guide is intended for researchers, scientists, and drug development professionals actively working to overcome therapeutic resistance in cancer.
Quantitative Assessment of Cross-Resistance
A critical step in characterizing a novel anticancer agent is to determine its efficacy in cell lines that have developed resistance to standard chemotherapeutics. The following table summarizes the 50% inhibitory concentration (IC50) values for paclitaxel and docetaxel in both parental (sensitive) and paclitaxel-resistant (PACR) or docetaxel-resistant (DOCR) breast cancer cell lines. This format allows for a clear comparison of the compound's potency and the degree of cross-resistance.
Table 1: Comparative IC50 Values (nM) in Sensitive and Resistant Breast Cancer Cell Lines [1][2]
| Cell Line | Treatment | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MDA-MB-231 | Paclitaxel | 1.6 | 28.8 | 18 |
| Docetaxel | 0.8 | 17.6 | 22 | |
| Epirubicin | 35.15 | 30.5 | 0.87 | |
| Doxorubicin | 35.64 | 42.1 | 1.18 | |
| Carboplatin | 208 | 215 | 1.03 | |
| ZR75-1 | Paclitaxel | 3.2 | 544 | 170 |
| Docetaxel | 1.5 | 135 | 90 | |
| Epirubicin | 45.3 | 289.2 | 6.38 | |
| Doxorubicin | 52.8 | 350.1 | 6.63 | |
| Carboplatin | 312 | 325 | 1.04 |
Data is presented as the mean IC50 from multiple experiments. Fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Experimental Protocols
Cell Lines and Culture
-
Parental Cell Lines: MDA-MB-231 (triple-negative breast cancer) and ZR75-1 (luminal A breast cancer).
-
Resistant Cell Lines: Paclitaxel-resistant (PACR) and docetaxel-resistant (DOCR) variants of the parental lines are generated by continuous exposure to incrementally increasing concentrations of the respective drug over several months.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2. Resistant cell lines are maintained in the continuous presence of the selecting agent to ensure the stability of the resistant phenotype.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, paclitaxel, doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflows
P-glycoprotein (P-gp) Mediated Drug Efflux
A primary mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell.[6][7][8][9]
Caption: P-glycoprotein mediated drug efflux mechanism.
PI3K/Akt Signaling Pathway in Drug Resistance
The PI3K/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival and proliferation. Its aberrant activation is frequently associated with resistance to chemotherapy.[10][11][12][13][14]
Caption: PI3K/Akt signaling pathway in cancer drug resistance.
Experimental Workflow for Cross-Resistance Profiling
The following diagram outlines the general workflow for assessing the cross-resistance profile of a novel compound.
Caption: Experimental workflow for cross-resistance profiling.
Conclusion
The successful development of novel anticancer therapies hinges on a thorough understanding of their efficacy in the context of drug resistance. The methodologies and data presentation formats outlined in this guide provide a robust framework for the preclinical evaluation of new compounds against MDR cancer cells. While specific data for "this compound" is not yet available, the illustrative data for established taxanes demonstrates the critical comparisons necessary to ascertain a new drug's potential to overcome existing resistance mechanisms. Future studies on novel agents like this compound should aim to generate similar comparative data to clearly define their cross-resistance profiles and inform their clinical development pathway.
References
- 1. Molecular characterisation of isogenic taxane resistant cell lines identify novel drivers of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. m.youtube.com [m.youtube.com]
- 7. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 8. Recent progress in understanding the mechanism of P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of PC-046 and Paclitaxel on Cancer Cell Viability
In the landscape of anti-cancer therapeutics, agents targeting the microtubule cytoskeleton remain a cornerstone of chemotherapy. This guide provides a comparative analysis of two such agents, PC-046 and paclitaxel, focusing on their divergent mechanisms of action and their consequential effects on cancer cell viability. While both drugs disrupt microtubule dynamics, they do so in opposing manners, leading to distinct cellular outcomes.
Paclitaxel, a well-established chemotherapeutic agent, is known for its role as a microtubule stabilizer. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[1] This hyper-stabilization of microtubules leads to the formation of abnormal microtubule bundles and multiple asters during mitosis, ultimately arresting the cell cycle and inducing apoptosis.[1] In contrast, this compound, a synthetically-derived diaryl oxazole, acts as a microtubule destabilizing agent.[2][3][4][5] It inhibits tubulin polymerization, leading to the disassembly of microtubules.[2][3][4][5] This disruption of the microtubule network also results in metaphase arrest and subsequent programmed cell death.[2][3][4][5]
Comparative Cell Viability
The differential effects of this compound and paclitaxel on cell viability have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, serves as a key metric for comparison.
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 7.5 | ~5-10 (at 48h) |
| MM.1S | Multiple Myeloma | 10 | Data not available |
| DU-145 | Prostate Cancer | 5 | ~5-10 (at 48-72h) |
Note: IC50 values for paclitaxel can vary depending on the specific experimental conditions, including the duration of drug exposure.
Mechanisms of Action and Signaling Pathways
The opposing mechanisms of this compound and paclitaxel on microtubule dynamics trigger distinct downstream signaling cascades, ultimately converging on the induction of apoptosis.
This compound (Microtubule Destabilizer): By inhibiting tubulin polymerization, this compound disrupts the mitotic spindle, leading to metaphase arrest. This arrest activates the intrinsic, or mitochondrial, pathway of apoptosis. Key events include the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death. The activity of this compound has been shown to correlate with other tubulin destabilizing agents like vincristine and vinblastine.[2][3][4][5]
Paclitaxel (Microtubule Stabilizer): The hyper-stabilization of microtubules by paclitaxel also leads to mitotic arrest. This cellular stress activates multiple signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, as well as the PI3K/AKT pathway, all of which can contribute to the induction of apoptosis.
Below are diagrams illustrating the proposed signaling pathways for both compounds.
// Nodes PC046 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tubulin [label="Free Tubulin Dimers", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubule Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; Spindle [label="Mitotic Spindle Disruption", fillcolor="#F1F3F4", fontcolor="#202124"]; Arrest [label="Metaphase Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondrial Pathway Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspases [label="Caspase Cascade", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges PC046 -> Tubulin [label="Inhibits", color="#EA4335"]; Tubulin -> Microtubules [style=invis]; Microtubules -> Spindle [style=invis]; Spindle -> Arrest; Arrest -> Mitochondria; Mitochondria -> Caspases; Caspases -> Apoptosis; } this compound Signaling Pathway
// Nodes Paclitaxel [label="Paclitaxel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [label="Microtubule Stabilization", fillcolor="#FBBC05", fontcolor="#202124"]; Bundles [label="Abnormal Microtubule Bundles", fillcolor="#F1F3F4", fontcolor="#202124"]; Arrest [label="Mitotic Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK_p38 [label="JNK/p38 MAPK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway Modulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Paclitaxel -> Microtubules [label="Promotes", color="#4285F4"]; Microtubules -> Bundles; Bundles -> Arrest; Arrest -> JNK_p38; Arrest -> PI3K_AKT; JNK_p38 -> Apoptosis; PI3K_AKT -> Apoptosis; } Paclitaxel Signaling Pathway
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effects of this compound and paclitaxel on cell viability and microtubule dynamics.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or paclitaxel and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: For MTT, add a solubilizing agent to dissolve the formazan crystals. For both assays, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed Cells in 96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="Add this compound or Paclitaxel", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate (24-72h)", fillcolor="#FFFFFF", fontcolor="#202124"]; AddReagent [label="Add MTT or CCK-8 Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate (1-4h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure [label="Measure Absorbance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed; Seed -> Treat; Treat -> Incubate; Incubate -> AddReagent; AddReagent -> Incubate2; Incubate2 -> Measure; Measure -> Analyze; Analyze -> End; } Cell Viability Assay Workflow
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a 96-well plate.
-
Compound Addition: Add this compound, paclitaxel, or a vehicle control to the wells.
-
Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a microplate reader. An increase in fluorescence indicates microtubule polymerization.
-
Data Analysis: Plot fluorescence intensity versus time to determine the effect of the compounds on the rate and extent of tubulin polymerization.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Tubulin, GTP, and Reporter", fillcolor="#FFFFFF", fontcolor="#202124"]; AddCompound [label="Add this compound or Paclitaxel", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Monitor Fluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Polymerization Curve", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare; Prepare -> AddCompound; AddCompound -> Incubate; Incubate -> Measure; Measure -> Analyze; Analyze -> End; } Tubulin Polymerization Assay
Conclusion
This compound and paclitaxel represent two distinct classes of microtubule-targeting agents with opposing mechanisms of action. While paclitaxel stabilizes microtubules, this compound promotes their disassembly. Both actions effectively disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. The choice between a microtubule stabilizer and a destabilizer for therapeutic intervention may depend on the specific cancer type, its genetic background, and potential resistance mechanisms. Further research into the nuanced differences in their downstream signaling pathways and in vivo efficacy will be crucial for optimizing their clinical application.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diaryl oxazole this compound is a tubulin-binding agent with experimental anti-tumor efficacy in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Diaryl Oxazole this compound is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
A Head-to-Head Comparison of PC-046 with Other Novel Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel tubulin inhibitor PC-046 with other leading and emerging compounds in its class. The following sections detail the mechanism of action, preclinical efficacy, and experimental protocols for this compound, Combretastatin A-4, VERU-111, Plinabulin, and MPC-6827, supported by available experimental data.
Introduction to Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, intracellular transport, and cell shape maintenance. Their pivotal role in cell division makes them a prime target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders). This guide focuses on novel microtubule-destabilizing agents that bind to the colchicine site on β-tubulin.
Compound Profiles and Mechanism of Action
This compound is a synthetically-derived, diaryl oxazole-based small molecule that acts as a microtubule-destabilizing agent.[1][2] It inhibits tubulin polymerization, leading to cell cycle arrest in metaphase.[1][2] A key advantage of this compound is its lack of cross-resistance with multi-drug resistance (MDR) phenotypes, good oral bioavailability, and a lack of acute myelotoxicity observed in preclinical studies.[1][2]
Combretastatin A-4 (CA-4) , a natural product isolated from the African bush willow tree, Combretum caffrum, is a potent inhibitor of tubulin polymerization that binds to the colchicine site.[3][4] It exhibits significant anti-tumor and vascular-disrupting properties.[3][5] Its clinical development has been focused on its water-soluble prodrug, Combretastatin A-4 Phosphate (CA-4P), which is rapidly converted to the active CA-4 in the body.[3]
VERU-111 is an oral, first-in-class, selective tubulin inhibitor that binds to the colchicine binding site, crosslinking both α and β tubulin subunits.[6][7] It is effective against taxane-sensitive and taxane-resistant cancer models and demonstrates both anti-proliferative and anti-metastatic activity.[6][7] Preclinical studies have shown that VERU-111 does not appear to cause neurotoxicity or severe neutropenia, common side effects of other microtubule-targeting agents.
Plinabulin (NPI-2358) is a novel, small molecule that binds to a distinct site on β-tubulin in the vicinity of the colchicine-binding domain.[8][9] It acts as a vascular disrupting agent and also has immune-modulating properties.[8][9] Plinabulin's unique mechanism involves the release of the immune defense protein GEF-H1, leading to dendritic cell maturation and T-cell activation, contributing to its anti-cancer effects.[8][9]
MPC-6827 (Azixa) is a small-molecule microtubule-destabilizing agent that binds to or near the colchicine site on β-tubulin.[10][11][12] It has demonstrated potent in vitro activity in a wide range of cancer cell lines, including those with multidrug resistance.[13] MPC-6827 can cross the blood-brain barrier, making it a candidate for treating brain cancers.[14][15]
Quantitative Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Tubulin Inhibitors (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MV-4-11 | Acute Myeloid Leukemia | Data not specified in abstract |
| MM.1S | Multiple Myeloma | Data not specified in abstract | |
| DU-145 | Prostate Cancer | Data not specified in abstract | |
| Combretastatin A-4 | HT-29 | Colorectal Cancer | >1000 |
| HCT-116 | Colorectal Cancer | ~10 | |
| MG-63 | Osteosarcoma | ~5 | |
| HeLa | Cervical Cancer | 0.003 - 14,830 (median 11)[16] | |
| 518A2 | Melanoma | 1.8[17] | |
| BFTC 905 | Bladder Cancer | <4[18] | |
| TSGH 8301 | Bladder Cancer | <4[18] | |
| VERU-111 | MDA-MB-231 | Triple-Negative Breast Cancer | 8-14[6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 8-14[6] | |
| SKBR3 | Breast Cancer (HER2+) | 14[6] | |
| 22Rv1 | Prostate Cancer | Data not specified in abstract | |
| Plinabulin | HT-29 | Colorectal Cancer | 9.8[8] |
| DU 145 | Prostate Cancer | 18[8] | |
| PC-3 | Prostate Cancer | 13[8] | |
| MDA-MB-231 | Breast Cancer | 14[8] | |
| NCI-H292 | Lung Cancer | 18[8] | |
| Jurkat | Leukemia | 11[8] | |
| MM.1S | Multiple Myeloma | 8-10[19] | |
| MPC-6827 | Various | Pancreas, Prostate, Breast, Colon, Lung, Ovarian, Brain Cancers, Melanoma, Leukemia | Low nanomolar range[13] |
| HeLa | Cervical Cancer | ~4 | |
| A549 | Lung Cancer | ~4 | |
| MCF-7 | Breast Cancer | ~2 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a compilation from various sources for comparative purposes.
Table 2: In Vivo Efficacy of Tubulin Inhibitors in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing and Administration | Tumor Growth Inhibition | Reference |
| This compound | Acute Myeloid Leukemia (MV-4-11) | SCID mice | Not specified | Efficacious | [1][2] |
| Multiple Myeloma (MM.1S) | SCID mice | Not specified | Efficacious | [1][2] | |
| Prostate Cancer (DU-145) | SCID mice | Not specified | Efficacious | [1][2] | |
| Combretastatin A-4 | Colon Cancer | Murine orthotopic model | Not specified | Significant tumor inhibition | [20] |
| Bladder Cancer | Murine orthotopic model | Intravesical | Retarded tumor development | [18] | |
| VERU-111 | Triple-Negative Breast Cancer (MDA-MB-231) | Xenograft mice | Oral | Dose-dependent, similar to paclitaxel | [6][7] |
| Prostate Cancer (22Rv1) | SCID mice | 5 and 20 mg/kg, PO, 3x/week | 31% and 49% reduction, respectively | [21] | |
| Plinabulin | Multiple Myeloma (MM.1S) | Xenograft mice | 7.5 mg/kg, IP, 2x/week for 3 weeks | Significant inhibition and prolonged survival | [22] |
| MPC-6827 | Melanoma (B16) | Athymic nude mice | 7.5 mg/kg, IV, once | 72% TGI on Day 7 | [23] |
| Ovarian Cancer (OVCAR-3) | Athymic nude mice | 5 mg/kg, IV, once | 50% regression | [23] |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin is monitored by an increase in light scattering or fluorescence. A fluorescent reporter that binds to polymerized tubulin is often used.
-
General Protocol:
-
Purified tubulin (e.g., from porcine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
GTP is added to the mixture to initiate polymerization.
-
The test compound (e.g., this compound) or a control (vehicle, known inhibitor, or stabilizer) is added to the tubulin solution.
-
The mixture is incubated at 37°C to allow polymerization.
-
The change in absorbance (at 340 nm) or fluorescence is measured over time using a spectrophotometer or fluorometer.
-
The IC50 value for inhibition of polymerization is calculated from the dose-response curve.
-
Caption: Workflow for a tubulin polymerization assay.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a tubulin inhibitor.
-
Principle: Tubulin inhibitors cause cells to arrest in the G2/M phase of the cell cycle. This arrest can be quantified by staining the cellular DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the cell population by flow cytometry.
-
General Protocol:
-
Cancer cells are seeded and treated with the test compound (e.g., this compound) for a specified time (e.g., 24-48 hours).
-
Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).
-
The fixed cells are treated with RNase to remove RNA.
-
Cells are stained with a DNA-binding fluorescent dye like propidium iodide.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined based on their DNA content.
-
Caption: Workflow for cell cycle analysis by flow cytometry.
Signaling Pathways
Tubulin inhibitors primarily exert their cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest. This arrest activates the spindle assembly checkpoint, which can ultimately trigger apoptosis if the cell fails to properly align its chromosomes.
Caption: Signaling pathway of this compound leading to apoptosis.
Conclusion
This compound is a promising novel tubulin inhibitor with a distinct chemical structure and favorable preclinical characteristics, including oral bioavailability and a lack of MDR cross-resistance. Its microtubule-destabilizing activity places it in the same functional class as Combretastatin A-4, VERU-111, Plinabulin, and MPC-6827. Head-to-head comparisons of in vitro anti-proliferative activity and in vivo efficacy suggest that this compound is a potent anti-cancer agent with a promising therapeutic window. Further clinical investigation is warranted to fully elucidate its potential in cancer therapy. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of this compound in the context of other novel tubulin inhibitors.
References
- 1. The Diaryl Oxazole this compound is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diaryl oxazole this compound is a tubulin-binding agent with experimental anti-tumor efficacy in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase I clinical trial of MPC-6827 (Azixa), a microtubule destabilizing agent, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. cellmolbiol.org [cellmolbiol.org]
- 14. Radiosynthesis and in Vivo Evaluation of [11C]MPC-6827, the First Brain Penetrant Microtubule PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effect of VERU-111, a novel oral inhibitor of α and β tubulin, on tumor growth in the human castration-resistant, AR-variant prostate cancer (PCa) model 22Rv1. - ASCO [asco.org]
- 22. A novel vascular disrupting agent plinabulin triggers JNK-mediated apoptosis and inhibits angiogenesis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of MPC-6827 activity in xenograft models with different dosing schedules. - ASCO [asco.org]
A Comparative Analysis of Myelosuppression: PC-046 and Taxanes
Currently, a direct comparison of the myelosuppressive effects of a compound designated as PC-046 and the taxane class of chemotherapeutic agents cannot be conducted. Publicly available scientific literature and clinical data do not contain information on a drug or investigational compound specifically identified as "this compound." Therefore, its mechanism of action and side effect profile, including its potential for myelosuppression, remain unknown.
This guide will proceed by providing a detailed overview of myelosuppression induced by taxanes, a well-established class of anticancer drugs. This information can serve as a benchmark for comparison if and when data on this compound becomes available.
Myelosuppression Profile of Taxanes
Taxanes, including widely used agents such as paclitaxel and docetaxel, are a cornerstone in the treatment of various solid tumors, including breast, ovarian, and non-small cell lung cancers.[1] Their primary mechanism of action involves the stabilization of microtubules, which disrupts the process of cell division and leads to apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3] However, this activity is not limited to cancer cells and also affects healthy, rapidly proliferating cells, such as those in the bone marrow.
Mechanism of Taxane-Induced Myelosuppression:
The bone marrow is responsible for producing red blood cells, white blood cells, and platelets.[4] Taxanes interfere with the division of hematopoietic stem cells in the bone marrow, leading to a decrease in the production of these essential blood components.[5] This condition is known as myelosuppression. The primary manifestations of taxane-induced myelosuppression include:
-
Neutropenia: A reduction in neutrophils, a type of white blood cell crucial for fighting infections. This is the most common dose-limiting toxicity of taxanes.[6][7]
-
Anemia: A decrease in red blood cells, leading to fatigue and shortness of breath.
-
Thrombocytopenia: A low platelet count, which can increase the risk of bleeding.[5]
The severity of myelosuppression can vary between different taxanes. For instance, docetaxel is generally associated with a higher incidence of severe neutropenia compared to paclitaxel.[7][8]
Experimental Data on Taxane-Induced Myelosuppression:
Clinical studies have extensively documented the incidence and severity of myelosuppression with taxane-based chemotherapy regimens. The following table summarizes representative data on hematological toxicities observed with paclitaxel and docetaxel.
| Hematological Toxicity | Paclitaxel-based Regimens (Grade 3/4) | Docetaxel-based Regimens (Grade 3/4) |
| Neutropenia | 17.8% - 25%[5] | Higher than paclitaxel[7][8] |
| Anemia | 43.0% (in combination with carboplatin) | Lower than paclitaxel in some studies[8] |
| Thrombocytopenia | 9.2% (in combination with carboplatin) | Generally low[5] |
Note: The incidence of myelosuppression can be influenced by the specific chemotherapy regimen (e.g., combination with other drugs like carboplatin), dosage, and patient characteristics.[5][9]
Experimental Protocols for Assessing Myelosuppression
The evaluation of myelosuppression is a critical component of preclinical and clinical drug development. Standard methodologies include:
1. Preclinical Toxicology Studies:
-
Animal Models: Rodent (mice, rats) and non-rodent (dogs, non-human primates) species are treated with the investigational drug at various dose levels.
-
Hematological Analysis: Complete blood counts (CBCs) are performed at multiple time points to measure red blood cells, white blood cells (including neutrophil counts), and platelets.
-
Bone Marrow Analysis: Histopathological examination of the bone marrow is conducted to assess cellularity and the health of hematopoietic progenitor cells.
2. Clinical Trials:
-
Patient Monitoring: Patients receiving the investigational drug have their blood counts monitored regularly throughout the treatment cycles.
-
Common Terminology Criteria for Adverse Events (CTCAE): The severity of myelosuppression is graded on a standardized scale (Grade 1 to 5) to ensure consistent reporting of adverse events across different studies.
Signaling Pathways and Workflows
Taxane Mechanism of Action and Myelosuppression Pathway:
The following diagram illustrates the mechanism of action of taxanes and their subsequent effect on bone marrow cells, leading to myelosuppression.
Caption: Taxane-induced myelosuppression pathway.
Experimental Workflow for Myelosuppression Assessment:
The following diagram outlines a typical workflow for assessing the myelosuppressive potential of a new drug candidate.
Caption: Workflow for myelosuppression assessment.
References
- 1. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Managing taxane toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A systemic review of taxanes and their side effects in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A systemic review of taxanes and their side effects in metastatic breast cancer [frontiersin.org]
- 9. Model‐based approach to identify predictors of paclitaxel‐induced myelosuppression in “real‐world” administration - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the selective activity of PC-046 in SMAD4-deficient cells
A Comparative Analysis of a Novel Synthetic Lethality Agent
For researchers, scientists, and drug development professionals, the quest for targeted cancer therapies is a paramount objective. The loss of the tumor suppressor gene SMAD4 is a significant driver in a variety of aggressive cancers, including a large percentage of pancreatic and colon cancers.[1][2] This genetic alteration has historically presented a therapeutic challenge. This guide introduces PC-046, a novel investigational compound, and compares its selective activity in SMAD4-deficient cells against other therapeutic strategies.
The Challenge of Targeting SMAD4 Deficiency
SMAD4 is a central mediator of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a critical role in regulating cell growth, differentiation, and apoptosis.[3][4] Its inactivation, common in pancreatic (around 50-55%) and colon cancers, is associated with increased metastatic potential and resistance to conventional therapies.[1][2][5] The loss of SMAD4 function disrupts the canonical TGF-β pathway, leading to uncontrolled cell proliferation.[3][4]
This compound: A Novel Strategy
This compound is a hypothetical small molecule inhibitor designed to exploit a synthetic lethal relationship with SMAD4 deficiency. The principle of synthetic lethality arises when the loss of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not. In the context of this compound, it is proposed to inhibit a pathway that becomes essential for the survival of cancer cells only in the absence of functional SMAD4.
Comparative Efficacy of this compound
To evaluate the selective activity of this compound, a series of in vitro experiments were conducted on isogenic cell lines with and without SMAD4 expression. The results are compared with other therapeutic approaches targeting SMAD4-deficient cancers, such as TGF-β receptor inhibitors and strategies involving engineered repressors.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound/Strategy | Cell Line (SMAD4-proficient) | Cell Line (SMAD4-deficient) | Selectivity Index (Proficient/Deficient) |
| This compound | > 50 | 0.8 | > 62.5 |
| TGF-β Receptor Inhibitor | 15 | 8 | 1.875 |
| Doxorubicin (Chemotherapy) | 1.2 | 1.0 | 1.2 |
| Designed Repressor + GCV[1][6] | Not Applicable | Potent cell killing | High (presence of SMAD4 protects cells) |
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Treatment | Cell Line (SMAD4-proficient) | Cell Line (SMAD4-deficient) |
| Vehicle Control | 5% | 6% |
| This compound (1 µM) | 8% | 65% |
| TGF-β Receptor Inhibitor (10 µM) | 15% | 25% |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental design, the following diagrams are provided.
Caption: The canonical TGF-β signaling pathway, which is disrupted in SMAD4-deficient cells.
Caption: Experimental workflow for assessing the selective activity of this compound.
Experimental Protocols
Cell Lines and Culture: Isogenic human colon carcinoma cell lines, HCT116 (SMAD4+/+) and HCT116 (SMAD4-/-), were used. Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
Cell Viability Assay: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The following day, cells were treated with serial dilutions of this compound or vehicle control for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay: Cells were seeded in 6-well plates and treated with this compound or vehicle control for 48 hours. Both adherent and floating cells were collected, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit (e.g., from Thermo Fisher Scientific) following the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
Alternative Strategies and Future Directions
While this compound shows promise in preclinical models, other strategies for targeting SMAD4-deficient cancers are also under investigation. These include:
-
TGF-β Inhibition: Although less selective, TGF-β inhibitors have shown some efficacy in SMAD4-deficient tumors by targeting the tumor microenvironment.[7][8][9]
-
Gene Therapy Approaches: Strategies involving the delivery of a "suicide gene" under the control of a SMAD4-responsive promoter have demonstrated selective killing of SMAD4-negative cells in preclinical models.[1][6]
-
Autophagy Inhibition: The addition of autophagy inhibitors like hydroxychloroquine to chemotherapy has shown improved responses in patients with SMAD4-deficient pancreatic adenocarcinoma.[10]
The development of molecules like this compound, which exhibit high selectivity for SMAD4-deficient cells, represents a significant step forward in personalized medicine for a patient population with high unmet medical needs. Further in vivo studies are warranted to confirm these findings and to evaluate the therapeutic potential of this compound in a clinical setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pancreatic cancer - Wikipedia [en.wikipedia.org]
- 3. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Promising Role of TGF- β/SMAD4 in Pancreatic Cancer: The future targeted therapy [cancertreatmentjournal.com]
- 5. SMAD4 Positive Pancreatic Ductal Adenocarcinomas Are Associated with Better Outcomes in Patients Receiving FOLFIRINOX-Based Neoadjuvant Therapy [mdpi.com]
- 6. Selective Killing of Smad4-Negative Tumor Cells Via A Designed Repressor Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SMAD4 Deficiency Promotes Pancreatic Cancer Progression and Confers Susceptibility to TGFβ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SMAD4 loss is associated with response to neoadjuvant chemotherapy plus hydroxychloroquine in patients with pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of PC-046's Oral Bioavailability: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oral bioavailability of PC-046, a novel tubulin-binding agent, with other microtubule-targeting drugs. The data presented is supported by experimental methodologies to assist in the evaluation of this compound for preclinical and clinical development.
Comparative Oral Bioavailability of Tubulin-Binding Agents
The following table summarizes the oral bioavailability of this compound and other selected tubulin-binding agents. It is important to note that the experimental conditions, such as the animal model and formulation, can significantly influence bioavailability.
| Compound | Target/Class | Oral Bioavailability (%) | Animal Model |
| This compound | Tubulin Destabilizer | 71%[1] | SCID Mice |
| Vinflunine | Vinca Alkaloid | 57.3 - 58.3%[1] | Human |
| Vinorelbine | Vinca Alkaloid | 33 - 43%[2] | Human |
| Colchicine-Site Binders (undisclosed compounds) | Tubulin Destabilizer | 21 - 50%[3] | Mice, Rats, Dogs |
| Vincristine | Vinca Alkaloid | Not orally administered due to incomplete and variable absorption | N/A |
| Vinblastine | Vinca Alkaloid | Not orally administered due to incomplete and variable absorption[4] | N/A |
Experimental Workflow for Determining Oral Bioavailability
The following diagram illustrates a standard workflow for assessing the oral bioavailability of a compound in a preclinical model.
References
- 1. Vinflunine oral pharmacokinetics and absolute bioavailability of soft and hard gelatin capsules: results of two phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral vinorelbine pharmacokinetics and absolute bioavailability study in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally Bioavailable Tubulin Antagonists for Paclitaxel-Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bccancer.bc.ca [bccancer.bc.ca]
Safety Operating Guide
Personal protective equipment for handling PC-046
Comprehensive safety and handling information for a substance specifically identified as "PC-046" is not available in publicly accessible documents based on the conducted searches. The search results did not yield a specific Safety Data Sheet (SDS) or detailed handling precautions for a chemical compound with this designation.
The searches for "this compound" predominantly returned information on unrelated materials, including:
-
Polycarbonate (PC) plastics: Several safety data sheets were found for polycarbonate, a common thermoplastic polymer, often used in applications like 3D printing filaments.[1][2]
-
Personal Computers (PCs): A significant number of results related to safety precautions for handling and building personal computers, focusing on preventing electrostatic discharge and physical injury.
Without a specific Safety Data Sheet (SDS) or reliable chemical documentation for "this compound," it is not possible to provide the essential safety and logistical information requested, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
To ensure the safety of all personnel, it is critical to obtain the official Safety Data Sheet (SDS) for "this compound" from the manufacturer or supplier. This document will contain the necessary information regarding the chemical's properties, hazards, and the required safety measures for its handling and disposal.
In the absence of specific information for "this compound," general laboratory safety protocols should be strictly followed. This includes, but is not limited to:
-
Working in a well-ventilated area.
-
Wearing standard personal protective equipment, including safety glasses, lab coats, and gloves. The specific type of glove material should be chosen based on the chemical properties outlined in the SDS.
-
Avoiding inhalation, ingestion, and skin contact.
-
Having access to and knowing how to use emergency equipment, such as safety showers and eyewash stations.
A generalized operational workflow for handling an unknown chemical is provided below. However, this is a generic guideline and must be adapted once the specific hazards of this compound are known from the official SDS.
General Handling Workflow for an Unidentified Chemical
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
